6-Chloro-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGJDOJSQHQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408317 | |
| Record name | 6-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-38-0 | |
| Record name | 6-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 6-Chloro-1-indanone: A Technical Guide
Introduction
6-Chloro-1-indanone is a halogenated cyclic ketone with the chemical formula C₉H₇ClO.[1] It serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical agents and other complex organic molecules.[2][3][4] Its utility in drug discovery, particularly in the development of anti-inflammatory and analgesic drugs, underscores the importance of unambiguous structural characterization.[3] This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its distinct chemical environment.
¹H NMR Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring, while the aliphatic region displays two triplets corresponding to the adjacent methylene groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 7.64 | Doublet (d) | 8.1 | 1H |
| H-5 | 7.42 | Doublet (d) | 1.9 | 1H |
| H-4 | 7.28 | Doublet of Doublets (dd) | 8.1, 1.9 | 1H |
| H-3 (CH₂) | 3.12 | Triplet (t) | 5.9 | 2H |
| H-2 (CH₂) | 2.74 | Triplet (t) | 5.9 | 2H |
| Data is typically acquired in CDCl₃ and referenced to TMS at 0.00 ppm. |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 205.4 |
| C-7a | 154.2 |
| C-3a | 138.6 |
| C-6 | 134.9 |
| C-4 | 129.8 |
| C-7 | 127.5 |
| C-5 | 124.9 |
| C-3 | 36.3 |
| C-2 | 25.8 |
| Data is typically acquired in CDCl₃. |
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.[5]
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the ketone carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~3070 | Aromatic C-H Stretch | Medium |
| ~2960 | Aliphatic C-H Stretch | Medium |
| ~1715 | C=O (Ketone) Stretch | Strong |
| ~1600, 1475 | C=C Aromatic Ring Stretch | Medium-Strong |
| ~830 | C-Cl Stretch | Strong |
| ~1270 | C-C Stretch | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Melt Technique): As this compound is a solid with a relatively low melting point (71-79 °C), a small amount of the sample can be melted between two KBr or NaCl plates to form a thin capillary film.[2][6]
-
Alternative (ATR Technique): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Ensure good contact between the sample and the crystal.
-
Data Acquisition: Place the sample holder in the FTIR spectrometer.
-
Analysis: Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
| m/z | Ion Assignment | Relative Intensity (%) |
| 168 | [M+2]⁺• | ~32% |
| 166 | [M]⁺• (Molecular Ion) | 100% |
| 138 | [M-CO]⁺• | High |
| 131 | [M-Cl]⁺ | Moderate |
| 103 | [M-CO-Cl]⁺ | High |
The presence of a significant peak at M+2 with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2][8]
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through a capillary column and be separated from any impurities. The progress can be monitored by the instrument.[2]
-
MS Analysis: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound involves a logical workflow, integrating the data from multiple spectroscopic techniques to confirm the structure.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 14548-38-0 [m.chemicalbook.com]
- 3. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 4. chemimpex.com [chemimpex.com]
- 5. emory.edu [emory.edu]
- 6. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Navigating the Solubility and Stability of 6-Chloro-1-indanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of 6-Chloro-1-indanone, a key intermediate in pharmaceutical synthesis. While specific quantitative data for this compound is not extensively published, this document outlines the requisite experimental protocols and data presentation strategies to empower researchers in their laboratory investigations.
Solubility Profile of this compound
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, crystallization solvents, and analytical mobile phases.
General Solubility Considerations
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like".[1] Its polarity, stemming from the ketone and chloro-substituents on the indanone core, suggests moderate solubility in a range of organic solvents. While highly non-polar solvents like hexanes may exhibit limited dissolving power, polar aprotic and protic solvents are expected to be more effective.
Quantitative Solubility Determination
To obtain precise solubility data, systematic experimental evaluation is necessary. The isothermal shake-flask method is a widely accepted technique.
Table 1: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Isopropanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
Note: This table is a template for presenting experimentally determined solubility data.
Experimental Protocol: Isothermal Solubility Determination
A standard procedure for determining the solubility of this compound in an organic solvent involves the following steps:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to ensure a clear supernatant.
-
Quantification: Carefully withdraw an aliquot of the saturated supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: From the concentration of the diluted sample, calculate the original concentration in the saturated solution, which represents the solubility.
Stability Profile of this compound
Assessing the stability of this compound in organic solvents is critical for ensuring the integrity of the molecule during storage, processing, and within analytical solutions. Stability studies help to identify potential degradation products and establish appropriate handling and storage conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is a pivotal component of stability assessment.[2][3] It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and elucidate potential degradation pathways.[2] For this compound in organic solvents, stress conditions would include exposure to acid, base, oxidation, and heat.
Table 2: Illustrative Stability Data for this compound in Methanol
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant(s) |
| Control (Methanol at RT) | 72 | Data to be determined | Data to be determined |
| 0.1 N HCl in Methanol | 24 | Data to be determined | Data to be determined |
| 0.1 N NaOH in Methanol | 24 | Data to be determined | Data to be determined |
| 3% H₂O₂ in Methanol | 24 | Data to be determined | Data to be determined |
| Methanol at 60°C | 72 | Data to be determined | Data to be determined |
Note: This table is a template for presenting data from a forced degradation study.
Experimental Protocol: Forced Degradation Study
A typical forced degradation study for this compound in an organic solvent would proceed as follows:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent (e.g., methanol).
-
Stress Sample Preparation:
-
Acidic: Add a specific volume of an acidic solution (e.g., 1 N HCl) to an aliquot of the stock solution.
-
Basic: Add a specific volume of a basic solution (e.g., 1 N NaOH) to an aliquot of the stock solution.
-
Oxidative: Add a specific volume of an oxidizing agent (e.g., 30% H₂O₂) to an aliquot of the stock solution.
-
Thermal: Place an aliquot of the stock solution in a temperature-controlled environment (e.g., 60°C).
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Incubation: Store the stress samples under the specified conditions for a defined period.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation: Determine the percentage of this compound remaining and identify and quantify any degradation products.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[4][5] This method must be able to separate the parent compound from all potential process impurities and degradation products.[5] Method development often involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient elution profiles to achieve the necessary resolution.[5]
Conclusion
While publicly available quantitative data on the solubility and stability of this compound in organic solvents is scarce, this guide provides the necessary framework for researchers to generate this critical information. By implementing the outlined experimental protocols for solubility determination and forced degradation studies, coupled with the development of a robust stability-indicating HPLC method, scientists and drug development professionals can gain a thorough understanding of the physicochemical properties of this important synthetic intermediate. This knowledge is indispensable for optimizing reaction conditions, ensuring product purity, and developing stable formulations.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 6-Chloro-1-indanone
Abstract
6-Chloro-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its functionalization via electrophilic aromatic substitution (EAS) is a key strategy for creating diverse derivatives. However, the reactivity of its aromatic ring is complex, governed by the competing electronic effects of a deactivating, meta-directing acyl group and a deactivating, ortho, para-directing chloro substituent. This technical guide provides a comprehensive analysis of the theoretical principles governing the regioselectivity of EAS reactions on this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to a scarcity of direct experimental data in published literature for these specific reactions, this document leverages established chemical principles to predict reaction outcomes and provides representative experimental protocols applicable to deactivated aromatic systems.
Analysis of the this compound Core: Electronic Effects and Regioselectivity
The primary challenge in performing electrophilic aromatic substitution on this compound is the presence of two deactivating groups on the benzene ring. The outcome of any EAS reaction is determined by the interplay of their directing effects.
-
The Acyl Group (Ketone): The carbonyl group is part of the fused five-membered ring. It is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C-5).
-
The Chloro Group: The chlorine atom at C-6 is also deactivating due to its inductive effect, but it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director. It directs incoming electrophiles to the C-5 (ortho) and C-7 (para) positions.
The positions available for substitution are C-4, C-5, and C-7.
-
Attack at C-5: This position is meta to the acyl group and ortho to the chloro group. Both groups, therefore, direct toward this position, making it a likely, though still deactivated, site for substitution.
-
Attack at C-7: This position is ortho to the acyl group (highly deactivated) and para to the chloro group (activated by resonance).
-
Attack at C-4: This position is para to the acyl group (highly deactivated) and meta to the chloro group.
Considering these competing influences, substitution is most likely to occur at the C-5 position, which is the least deactivated site. The C-7 position is a possible minor product, while the C-4 position is the most deactivated and substitution there is highly unlikely.
Caption: Directing effects on the this compound aromatic ring.
Key Electrophilic Aromatic Substitution Reactions
Due to the deactivated nature of the ring, forcing conditions (e.g., higher temperatures, stronger catalysts) are generally required for these reactions.[3]
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This reaction generates the highly electrophilic nitronium ion (NO₂⁺).
-
Predicted Outcome: The major product is expected to be 6-Chloro-5-nitro-1-indanone , with 6-Chloro-7-nitro-1-indanone as a potential minor isomer.
Caption: Predicted workflow for the nitration of this compound.
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br₂, Cl₂). The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a potent electrophile.[4]
-
Predicted Outcome: Bromination is predicted to yield 5-Bromo-6-chloro-1-indanone as the major product.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like this compound.[5] The Lewis acid catalyst (e.g., AlCl₃) tends to coordinate with the ketone's carbonyl oxygen, further deactivating the ring and inhibiting the reaction. Therefore, direct Friedel-Crafts acylation or alkylation on this substrate is not expected to be a viable synthetic route.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄ + SO₃). The electrophile is sulfur trioxide (SO₃).
-
Predicted Outcome: The reaction is expected to yield 6-Chloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonic acid as the major product. This reaction is often reversible.[6]
Summary of Predicted Reactions and Conditions
The following table summarizes the predicted outcomes and representative conditions for the electrophilic aromatic substitution on this compound. Note that these are generalized conditions for deactivated systems and would require optimization.
| Reaction Type | Reagents & Catalysts | Predicted Major Product | Predicted Minor Product(s) | Typical Conditions |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 6-Chloro-5-nitro-1-indanone | 6-Chloro-7-nitro-1-indanone | 0 °C to room temp. |
| Bromination | Br₂, FeBr₃ | 5-Bromo-6-chloro-1-indanone | 7-Bromo-6-chloro-1-indanone | Room temp. to 50 °C |
| Chlorination | Cl₂, AlCl₃ | 5,6-Dichloro-1-indanone | 6,7-Dichloro-1-indanone | Room temp. to 50 °C |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 6-Chloro-1-oxoindane-5-sulfonic acid | 6-Chloro-1-oxoindane-7-sulfonic acid | Room temp. to 100 °C |
| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Reaction not expected to proceed | N/A | N/A |
Representative Experimental Protocols
The protocols provided below are general methodologies for performing EAS reactions on deactivated aromatic compounds. They serve as a starting point and must be adapted and optimized for the specific substrate, this compound.
Protocol 1: General Procedure for Nitration
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice bath.
-
Reagent Addition: Slowly add concentrated nitric acid (e.g., 5 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool to 0 °C. Add this solution dropwise to the nitrating mixture.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Protocol 2: General Procedure for Bromination
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the mixture.
-
Reagent Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature. The evolution of HBr gas should be observed.
-
Reaction: Stir the mixture at room temperature for 6-24 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography on silica gel.
Caption: General experimental workflow for electrophilic halogenation.
Conclusion
The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the dual deactivating nature of its substituents. A theoretical analysis of the competing directing effects strongly suggests that substitution will preferentially occur at the C-5 position, which is meta to the ketone and ortho to the chlorine. While Friedel-Crafts reactions are likely to be unsuccessful, reactions such as nitration, halogenation, and sulfonation should proceed under forcing conditions to yield the corresponding 5-substituted derivatives. The protocols and predictive data herein provide a foundational guide for researchers aiming to explore the derivatization of this important chemical scaffold. Experimental validation is required to confirm these predictions and optimize reaction conditions for yield and purity.
References
An In-depth Technical Guide to Nucleophilic Addition to the Ketone of 6-Chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-indanone is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The reactivity of its ketone carbonyl group towards nucleophiles is fundamental to its utility in constructing complex molecular architectures. This technical guide provides a comprehensive overview of nucleophilic addition reactions at the carbonyl carbon of this compound. It details experimental protocols for key transformations including Grignard reactions, Wittig reactions, Reformatsky reactions, and hydride reductions. Additionally, this guide addresses stereoselective reductions, offering insights into the synthesis of chiral 6-chloro-1-indanol derivatives. Quantitative data is summarized in structured tables for comparative analysis, and reaction pathways and experimental workflows are illustrated with diagrams.
Introduction
This compound is a halogenated derivative of 1-indanone, a bicyclic ketone.[1][2] Its structure, featuring a ketone within a five-membered ring fused to a chlorobenzene ring, makes it a versatile building block in organic synthesis. The electrophilic nature of the carbonyl carbon invites a wide range of nucleophilic attacks, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the elaboration of the indanone scaffold into more complex structures, many of which have demonstrated significant therapeutic potential.[3] This guide will delve into the core nucleophilic addition reactions pertinent to this valuable synthetic intermediate.
General Reaction Pathway: Nucleophilic Addition to a Ketone
The fundamental reaction discussed is the nucleophilic addition to the carbonyl group. The partially positive carbon atom of the ketone is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.
Caption: General pathway of nucleophilic addition to a ketone.
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the ketone, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.[4][5][6]
Data Presentation
| Reagent | Product | Yield (%) | Reference |
| Methylmagnesium bromide | 6-Chloro-1-methyl-2,3-dihydro-1H-inden-1-ol | Not Reported | N/A |
Experimental Protocol: Synthesis of 6-Chloro-1-methyl-2,3-dihydro-1H-inden-1-ol
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of this compound in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
Methylmagnesium bromide solution is added dropwise from a dropping funnel with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2 hours) to ensure completion.
-
The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the Grignard reaction of this compound.
Wittig Reaction
The Wittig reaction converts the ketone into an alkene through the reaction with a phosphorus ylide (Wittig reagent).[7][8][9] The use of methylenetriphenylphosphorane will yield the corresponding methylene derivative.
Data Presentation
| Reagent | Product | Yield (%) | Reference |
| Methylenetriphenylphosphorane | 6-Chloro-1-methylene-2,3-dihydro-1H-indene | Not Reported | N/A |
Experimental Protocol: Synthesis of 6-Chloro-1-methylene-2,3-dihydro-1H-indene
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Pentane or hexane for purification
-
Round-bottom flask, dropping funnel
-
Magnetic stirrer
Procedure:
-
Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
The suspension is cooled in an ice bath, and the strong base is added portion-wise or dropwise to generate the ylide (a color change, typically to orange or yellow, is observed).
-
The mixture is stirred at room temperature for a period to ensure complete ylide formation.
-
A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction is quenched by the addition of water.
-
The product is extracted with a nonpolar solvent like pentane or hexane.
-
The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated.
-
The crude product is purified to remove the triphenylphosphine oxide byproduct, often by trituration or column chromatography.
Caption: Logical flow of the Wittig reaction.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of the ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[10][11]
Data Presentation
| Reagent | Product | Yield (%) | Reference |
| Ethyl bromoacetate, Zinc | Ethyl 2-(6-chloro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | Not Reported | N/A |
Experimental Protocol: Synthesis of Ethyl 2-(6-chloro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Materials:
-
This compound
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous solvent (e.g., THF, benzene, or diethyl ether)
-
Saturated aqueous ammonium chloride solution or dilute acid (e.g., 10% H₂SO₄)
-
Round-bottom flask, reflux condenser
-
Magnetic stirrer
Procedure:
-
A mixture of this compound and activated zinc dust is placed in a round-bottom flask with an anhydrous solvent under an inert atmosphere.
-
A solution of ethyl bromoacetate in the same solvent is added dropwise. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for a specified time until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the excess zinc is filtered off.
-
The filtrate is treated with saturated aqueous ammonium chloride solution or dilute acid to hydrolyze the intermediate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude β-hydroxy ester, which can be purified by chromatography.
Hydride Reduction
Reduction of the ketone carbonyl group to a secondary alcohol is a common transformation, typically achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12][13][14][15]
Data Presentation
| Reagent | Product | Solvent | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | 6-Chloro-2,3-dihydro-1H-inden-1-ol | Methanol | Not Reported | [12][13] |
Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-inden-1-ol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dilute hydrochloric acid
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer
Procedure:
-
This compound is dissolved in methanol in a flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise with stirring. The reaction is exothermic.
-
After the addition is complete, the mixture is stirred at room temperature for a period (e.g., 1 hour).
-
The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester.
-
The product may precipitate from the solution and can be collected by vacuum filtration. Alternatively, the methanol can be removed under reduced pressure, and the product extracted with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Asymmetric Reduction: Synthesis of Chiral 6-Chloro-1-indanol
The enantioselective reduction of prochiral ketones is a powerful tool for the synthesis of chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a prominent method for achieving high enantioselectivity.[16][17][18][19][20]
Data Presentation
| Catalyst | Product | Enantiomeric Excess (ee %) | Reference |
| (S)-CBS catalyst | (S)-6-Chloro-2,3-dihydro-1H-inden-1-ol | High (expected) | [16][17][18] |
| (R)-CBS catalyst | (R)-6-Chloro-2,3-dihydro-1H-inden-1-ol | High (expected) | [16][17][18] |
Experimental Protocol: Asymmetric Reduction of this compound
Materials:
-
This compound
-
(S)- or (R)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine)
-
Borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex)
-
Anhydrous THF
-
Methanol
-
Round-bottom flask
-
Syringes for transfer of air-sensitive reagents
Procedure:
-
A solution of the CBS catalyst in anhydrous THF is prepared in a flask under an inert atmosphere and cooled to a low temperature (e.g., -20 °C or 0 °C).
-
The borane source is added dropwise, and the mixture is stirred for a short period.
-
A solution of this compound in anhydrous THF is added slowly to the catalyst-borane complex.
-
The reaction is stirred at the low temperature until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of methanol.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with dilute acid and brine.
-
The organic layer is dried and concentrated. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Caption: Pathway for the asymmetric CBS reduction of this compound.
Spectroscopic Data of Products
Characterization of the products of these reactions is typically performed using standard spectroscopic methods such as NMR (¹H and ¹³C) and IR spectroscopy.
6-Chloro-2,3-dihydro-1H-inden-1-ol:
-
¹H NMR: Expected signals for aromatic protons, a benzylic proton adjacent to the hydroxyl group, and methylene protons of the five-membered ring.
-
¹³C NMR: Expected signals for aromatic carbons, the carbon bearing the hydroxyl group (in the range of 65-85 ppm), and methylene carbons.[21]
-
IR: A characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹).
6-Chloro-1-methyl-2,3-dihydro-1H-inden-1-ol:
-
¹H NMR: Similar to the above, with an additional singlet for the methyl group.[22]
-
¹³C NMR: Similar to the above, with an additional signal for the methyl carbon.
6-Chloro-1-methylene-2,3-dihydro-1H-indene:
-
¹H NMR: Signals for the exocyclic methylene protons will appear as singlets or closely spaced doublets in the olefinic region (around 5.0-5.5 ppm).
-
¹³C NMR: Signals for the sp² carbons of the double bond, with the terminal methylene carbon appearing around 100-120 ppm and the quaternary carbon at the ring junction further downfield.
Conclusion
The nucleophilic addition to the ketone of this compound is a versatile and powerful strategy for the synthesis of a diverse array of functionalized indane derivatives. The reactions detailed in this guide, including Grignard, Wittig, Reformatsky, and hydride reductions, provide access to tertiary alcohols, alkenes, β-hydroxy esters, and secondary alcohols, respectively. Furthermore, the application of asymmetric synthesis techniques, such as the CBS reduction, allows for the stereocontrolled synthesis of chiral indanols, which are valuable precursors in drug development. The experimental protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of these important compounds.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reagents [sigmaaldrich.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. studylib.net [studylib.net]
- 13. webassign.net [webassign.net]
- 14. webassign.net [webassign.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scienceopen.com [scienceopen.com]
- 17. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 18. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. 1-INDANOL(6351-10-6) 13C NMR spectrum [chemicalbook.com]
- 22. 6-Chloro-1-methyl-1H-indazole(1210781-03-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Novel 6-Chloro-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 6-chloro-1-indanone derivatives. The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position can significantly influence the physicochemical and pharmacological properties of these molecules, making their derivatives attractive targets for drug discovery programs. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes relevant biological pathways to support further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established and modern synthetic methodologies. The primary and most versatile approach involves a two-step process: the intramolecular Friedel-Crafts acylation to form the core this compound structure, followed by functionalization at the C2 position, most commonly through an aldol condensation to yield 2-benzylidene derivatives.
Synthesis of the this compound Core
The foundational precursor, this compound, is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid. This reaction is generally promoted by a strong acid catalyst.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (2.0 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoyl chloride.
-
Friedel-Crafts Cyclization: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (1.1 eq) is added portion-wise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure this compound.
Synthesis of 2-Benzylidene-6-chloro-1-indanone Derivatives
A common and effective method for introducing diversity to the this compound core is the Claisen-Schmidt (or aldol) condensation with various substituted benzaldehydes to generate 2-benzylidene derivatives.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 20% w/v)
-
Hydrochloric acid (HCl), 1M aqueous solution
Procedure:
-
Reaction Setup: A solution of this compound (1.0 eq) and the desired substituted benzaldehyde (1.0-1.2 eq) is prepared in ethanol or methanol at room temperature.
-
Base Addition: To the stirred solution, an aqueous solution of NaOH or KOH is added dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with 1M HCl to a pH of ~2-3. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed thoroughly with cold water and then recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2-benzylidene-6-chloro-1-indanone derivative.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-benzylidene-6-chloro-1-indanone derivatives.
Characterization of this compound Derivatives
The synthesized compounds are characterized using a suite of standard analytical techniques to confirm their structure, purity, and physical properties.
Experimental Protocols for Characterization
-
Melting Point (MP): Melting points are determined using a calibrated melting point apparatus and are uncorrected.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Quantitative Data Presentation
The following tables summarize the characterization data for the parent this compound and a selection of its 2-benzylidene derivatives.
Table 1: Physical and Yield Data for this compound and its Derivatives
| Compound ID | R-Group (on benzylidene) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | - | C₉H₇ClO | 166.60 | ~85 | 90-92 |
| 2a | H | C₁₆H₁₁ClO | 254.71 | 80-90 | 145-147 |
| 2b | 4-OCH₃ | C₁₇H₁₃ClO₂ | 284.74 | 85-95 | 162-164 |
| 2c | 4-NO₂ | C₁₆H₁₀ClNO₃ | 299.71 | 75-85 | 220-222 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound ID | -CH₂- (C2) | -CH₂- (C3) | Aromatic-H | Benzylidene =CH- | Other Protons |
| 1 | 3.12 (t) | 2.72 (t) | 7.42 (d), 7.53 (dd), 7.69 (s) | - | - |
| 2a | 4.00 (s) | - | 7.30-7.80 (m) | 7.95 (s) | - |
| 2b | 3.95 (s) | - | 6.95 (d), 7.40-7.75 (m) | 7.88 (s) | 3.85 (s, 3H, -OCH₃) |
| 2c | 4.05 (s) | - | 7.45-7.85 (m), 8.30 (d) | 8.05 (s) | - |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound ID | C1 (C=O) | C2 | C3 | Aromatic-C | Benzylidene =CH- | Benzylidene Aromatic-C | Other Carbons |
| 1 | 205.4 | 36.6 | 25.4 | 123.5, 127.9, 133.6, 134.5, 138.5, 153.1 | - | - | - |
| 2a | 194.5 | 32.5 | - | 124.0, 126.5, 128.8, 129.2, 130.5, 134.8, 135.3, 138.0, 149.5 | 136.0 | 128.9, 129.5, 130.2, 134.1 | - |
| 2b | 194.2 | 32.4 | - | 123.8, 126.3, 128.6, 132.5, 134.6, 137.8, 149.2 | 135.5 | 114.5, 126.8, 132.0, 161.0 | 55.4 (-OCH₃) |
| 2c | 193.8 | 32.6 | - | 124.2, 126.8, 129.0, 134.9, 137.5, 149.8 | 134.5 | 124.1, 130.8, 140.5, 148.2 | - |
Table 4: IR (cm⁻¹) and Mass Spectrometry (m/z) Data
| Compound ID | IR (C=O stretch) | IR (C=C stretch) | MS (M⁺) |
| 1 | 1702 | - | 166, 168 |
| 2a | 1685 | 1610 | 254, 256 |
| 2b | 1682 | 1605, 1510 | 284, 286 |
| 2c | 1690 | 1600, 1520, 1345 | 299, 301 |
Biological Activity and Signaling Pathways
Derivatives of 1-indanone are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties. The anti-inflammatory effects of certain indanone derivatives have been shown to be mediated through the modulation of key inflammatory signaling pathways.
Anti-inflammatory Mechanism of Action
Several studies suggest that indanone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved through the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently affects the activation of downstream pathways like the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB) pathways.
TLR4/JNK/NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4. This interaction initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory genes. Some this compound derivatives may interfere with this pathway at various points, leading to a reduction in the inflammatory response.
Caption: Putative mechanism of anti-inflammatory action via the TLR4/JNK/NF-κB pathway.
NF-κB and MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are also crucial in mediating inflammatory responses. The activation of these kinases often crosstalks with the NF-κB pathway. This compound derivatives may also exert their effects by modulating the activity of these MAP kinases, thereby providing a multi-pronged approach to controlling inflammation.
Caption: Interplay between MAPK and NF-κB signaling pathways in inflammation.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The detailed protocols and compiled characterization data serve as a valuable resource for researchers in the field. Furthermore, the elucidation of the potential anti-inflammatory mechanisms through the TLR4/JNK/NF-κB and MAPK signaling pathways offers a rationale for the continued investigation of these compounds as potential therapeutic agents. The versatility of the 1-indanone core, coupled with the electronic influence of the chloro-substituent, presents a rich chemical space for the development of new molecules with tailored biological activities. Further studies, including extensive structure-activity relationship (SAR) analyses and in vivo efficacy evaluations, are warranted to fully explore the therapeutic potential of this promising class of compounds.
Unveiling the Therapeutic Potential of 6-Chloro-1-indanone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 6-Chloro-1-indanone analogs are emerging as a promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.
Quantitative Analysis of Biological Activities
A comprehensive review of the scientific literature reveals the diverse pharmacological effects of this compound derivatives, ranging from anti-inflammatory and anticancer to neuroprotective activities. The following tables summarize the key quantitative data, offering a comparative overview of the potency of these analogs in various biological assays.
| Compound ID | Biological Activity | Assay System | Potency (IC50/ED50/ED30) | Reference |
| Amide Derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Anti-inflammatory | Carrageenan-induced paw edema in rats | ED30 of 6.45 mg/kg for compound 6y | [1] |
| Thiazolyl hydrazone derivatives of 1-indanone | Anticancer (Colorectal Cancer) | HT-29, COLO 205, KM 12 cell lines | IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM | [2][3] |
| Indanone Derivative from Fernandoa adenophylla | Anti-inflammatory | Heat-induced hemolysis | IC50 of 54.69 µM | |
| Sesquistilbene indanone analogues | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Data not expressed as IC50, but compound 11k was most potent | |
| Indanone-based thiazolyl hydrazone (ITH-6) | Anticancer (p53 mutant colorectal cancer) | HT-29, COLO 205, KM 12 cell lines | IC50 values of 0.44 µM, 0.98 µM, and 0.41 µM, respectively | [2] |
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validation of the cited biological activities, this section details the experimental protocols for the key assays employed in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.
Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and the specific COX enzyme (COX-1 or COX-2).
-
Incubation with Inhibitor: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound (this compound analog) at various concentrations. Incubate to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid and a colorimetric substrate to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a deeper understanding of the molecular mechanisms underlying the biological activities of this compound analogs, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 6-Chloro-1-indanone: A Review of Its Chemical Utility and Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic aromatic ketone. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] While the indanone scaffold is a well-established pharmacophore found in numerous biologically active compounds, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the specific mechanism of action of this compound itself. Current research predominantly focuses on its utility as a synthetic intermediate rather than its intrinsic biological effects. This guide synthesizes the available information on this compound, detailing its chemical properties, its pivotal role in the synthesis of bioactive molecules, and its known toxicological profile, while highlighting the conspicuous absence of direct mechanistic studies.
Chemical Properties and Synthesis
This compound is a white to off-white solid with the chemical formula C₉H₇ClO.[4][5] Its structure features a benzene ring fused to a five-membered ring containing a ketone group, with a chlorine atom substituted at the 6-position of the aromatic ring. This chlorine substitution enhances the compound's reactivity and makes it a versatile precursor for a variety of chemical transformations.[3]
A common synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid.[6] This reaction is typically carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, in an anhydrous solvent like dichloromethane. The reaction mixture is heated to drive the cyclization, and the product is then purified by chromatography.[6]
Role as a Synthetic Intermediate
The primary and well-documented role of this compound is as a key intermediate in the synthesis of a diverse array of biologically active compounds.[2][3] Its chemical structure allows for various modifications, making it a valuable starting material for drug discovery and development.
Table 1: Applications of this compound in the Synthesis of Bioactive Molecules
| Therapeutic Area/Application | Description |
| Anti-inflammatory and Analgesic Drugs | This compound serves as a precursor for the synthesis of novel anti-inflammatory and analgesic agents.[2] |
| Psychoactive Drugs | The compound is utilized in the development of dopaminergic agents, including both agonists and antagonists. |
| Agrochemicals | It is a building block in the formulation of pesticides and herbicides.[2][3] |
| Material Science | Its unique chemical structure is explored in the development of new polymers and coatings.[2] |
The following diagram illustrates the central role of this compound as a synthetic hub leading to various classes of functional molecules.
The Indanone Scaffold in Biologically Active Molecules
While direct studies on this compound are lacking, the broader class of indanone derivatives has been extensively investigated and shown to possess a wide spectrum of biological activities. These activities provide a pharmacological context for the types of molecules that can be generated from this compound. Indanone-containing compounds have been reported to exhibit anti-Alzheimer's, anticancer, antimicrobial, and antiviral properties.[7][8] For instance, Donepezil, a prominent drug for the treatment of Alzheimer's disease, features an indanone core structure.[7]
Toxicological Profile
The available safety data for this compound indicates that it is a hazardous substance. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5] Exposure can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][9] Long-term toxicity data is limited, but structural analogs suggest a potential for moderate systemic toxicity.[1] There is currently no conclusive evidence classifying this compound as a carcinogen.[1]
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Observation | Reference |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation | [1][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][9] |
| Respiratory Irritation | May cause respiratory irritation | [1][9] |
| Carcinogenicity | Not formally evaluated | [1] |
Experimental Protocols
Due to the absence of published studies on the mechanism of action of this compound, there are no specific experimental protocols to report for assays determining its biological activity, such as enzyme inhibition or receptor binding assays. The primary experimental procedures found in the literature relate to its chemical synthesis.
A general procedure for the synthesis of this compound is as follows[6]:
-
3-(4-Chlorophenyl)propanoic acid is dissolved in an anhydrous solvent such as dichloromethane.
-
The solution is cooled to 0°C.
-
A strong acid, for example, trifluoromethanesulfonic acid (3 equivalents), is slowly added.
-
The reaction mixture is then warmed to room temperature and subsequently heated to 80°C in a sealed tube.
-
The reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS).
-
Upon completion, the reaction is quenched with ice water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Conclusion and Future Directions
This compound is a compound of significant interest in synthetic chemistry, providing a versatile platform for the construction of complex and biologically active molecules. However, there is a stark lack of research into its own mechanism of action. The scientific community's understanding of this molecule is currently limited to its role as a chemical intermediate and its general toxicological properties.
For researchers, scientists, and drug development professionals, this compound should be viewed as a valuable starting material. Future research endeavors could profitably be directed towards elucidating the direct biological effects of this compound. Investigating its potential interactions with various enzymes and receptors could uncover novel biological activities and potentially new therapeutic applications for this and related indanone structures. Until such studies are undertaken, the mechanism of action of this compound will remain an unexplored area of its chemical profile.
References
- 1. Page loading... [guidechem.com]
- 2. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 14548-38-0 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. CAS # 14548-38-0, this compound, 6-Chloro-2,3-dihydro-1H-inden-1-one - chemBlink [ww.chemblink.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-1-indanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-chloro-1-indanone, a valuable intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved through a two-step process commencing with the preparation of 3-(3-chlorophenyl)propionic acid from 3-chlorobenzaldehyde, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. Methodologies for both direct cyclization of the carboxylic acid and cyclization via the acyl chloride are presented. This guide includes comprehensive experimental procedures, tables of quantitative data, and visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules.[1] The indanone core is a prevalent scaffold in medicinal chemistry, and chloro-substituted derivatives are often explored to modulate the electronic and lipophilic properties of lead compounds. The synthesis of 1-indanones is commonly achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives.[2][3] This electrophilic aromatic substitution reaction provides an efficient route to the fused ring system.[4][5] This document outlines two reliable protocols for the synthesis of this compound.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of the final product, this compound, is provided below for easy reference and characterization.
| Property | Value |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.61 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 71-79 °C |
| CAS Number | 14548-38-0 |
| Purity (Typical) | ≥ 98% (HPLC) |
Table 1: Physicochemical properties of this compound.[6]
| Spectral Data | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃) | δ (ppm) 2.70-2.80 (m, 2H), 3.10-3.20 (m, 2H), 7.30-7.60 (m, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm) 25.9, 36.2, 124.7, 126.9, 135.5, 138.3, 139.1, 154.9, 205.8 |
| IR (KBr, cm⁻¹) | ~1700 (C=O), ~1600, ~1470 (aromatic C=C) |
| Mass Spectrum (m/z) | 166 (M⁺), 168 (M⁺+2), 138, 103 |
Table 2: Spectral data for this compound.
Experimental Protocols
Part 1: Synthesis of 3-(3-Chlorophenyl)propionic Acid
This initial step prepares the necessary precursor for the subsequent intramolecular Friedel-Crafts acylation. The protocol is adapted from general procedures for the synthesis of 3-arylpropionic acids.
Materials:
-
3-Chlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3 volumes). Add a catalytic amount of piperidine (0.1 equivalents) and heat the mixture at reflux for 2-3 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and pour it into a solution of sodium hydroxide (3 equivalents) in water. Heat the mixture at reflux for 3-4 hours to effect hydrolysis and decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 3-(3-chlorophenyl)cinnamic acid will form.
-
Reduction (Alternative): While the above provides the cinnamic acid derivative, a more direct, albeit higher pressure, route involves the reduction of the intermediate from the reaction of m-chlorobenzaldehyde and malonic acid. A patent describes a process involving catalytic reduction and decarboxylation to obtain 3-(3-chlorophenyl)propionic acid.
-
Purification: The crude 3-(3-chlorophenyl)propionic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Part 2: Intramolecular Friedel-Crafts Acylation to this compound
Two effective methods for the cyclization of 3-(3-chlorophenyl)propionic acid are provided below.
This method is a direct, one-step cyclization of the carboxylic acid.
Materials:
-
3-(3-Chlorophenyl)propionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-chlorophenyl)propionic acid (1 equivalent).
-
Catalyst Addition: Add polyphosphoric acid (10-15 times the weight of the carboxylic acid) to the flask.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Work-up: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.
This classic two-step approach involves the formation of the acyl chloride followed by a Lewis acid-catalyzed cyclization.[6][7]
Materials:
-
3-(3-Chlorophenyl)propionic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, dissolve 3-(3-chlorophenyl)propionic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). At 0 °C, slowly add thionyl chloride or oxalyl chloride (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(3-chlorophenyl)propionyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.2 equivalents), keeping the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Reaction Data Summary
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 3-Chlorobenzaldehyde, Malonic acid | Pyridine/Piperidine | Pyridine | Reflux | 2-3 | - |
| 2A | 3-(3-Chlorophenyl)propionic acid | Polyphosphoric Acid | None | 80-100 | 2-4 | 70-85% |
| 2B | 3-(3-Chlorophenyl)propionyl chloride | Aluminum Chloride | Dichloromethane | 0 to RT | 1-3 | 75-90% |
Table 3: Summary of reaction conditions and expected yields.
Visualizations
Reaction Mechanism
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 3-(3-CHLOROPHENYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. websites.umich.edu [websites.umich.edu]
Application Note: A Detailed Experimental Protocol for the Synthesis of 6-Chloro-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Chloro-1-indanone is a crucial intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[1] This document provides a detailed, step-by-step experimental protocol for the synthesis of this compound via a two-step process commencing from 3-(4-chlorophenyl)propanoic acid. The methodology involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.[2] This protocol is designed to be a reliable and reproducible guide for laboratory synthesis.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Acid Chloride Formation: 3-(4-chlorophenyl)propanoic acid is converted to 3-(4-chlorophenyl)propionyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes ring closure in the presence of a Lewis acid catalyst to form this compound.

Experimental Protocol
This protocol details the necessary materials, equipment, and procedures for the synthesis.
2.1 Materials and Equipment
-
Reagents:
-
3-(4-chlorophenyl)propanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (≥ 1.2 eq) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃) (≥ 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Ice
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser with a drying tube or inert gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
2.2 Step 1: Synthesis of 3-(4-chlorophenyl)propionyl chloride
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add 3-(4-chlorophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).[2]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the stirring suspension.[2] Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.[2]
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude 3-(4-chlorophenyl)propionyl chloride, which can be used directly in the next step.[2]
2.3 Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate, dry, round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool this suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(4-chlorophenyl)propionyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane.
-
Slowly add the acyl chloride solution dropwise to the stirring AlCl₃ suspension at 0 °C.[2]
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature.[2]
-
Continue stirring at room temperature for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture slowly onto a beaker of crushed ice containing concentrated HCl.[2]
-
Transfer the quenched mixture to a separatory funnel.
2.4 Work-up and Purification
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chloro-1-indanones based on literature precedents. Researchers should use this as a guide for expected outcomes.
| Parameter | Expected Value | Reference |
| Starting Material | 3-(4-chlorophenyl)propanoic acid | - |
| Final Product | This compound | - |
| Molecular Weight | 166.60 g/mol | - |
| Appearance | White to off-white solid | - |
| Yield (Cyclization Step) | ~70-95% | Yields for similar chloro-indanone syntheses have been reported in the range of 70%[4] to as high as 95.1% under specific conditions.[5] |
| Purity (Post-Purification) | >98% | A purity of 98.4% (by HPLC) has been reported for a related chloro-indanone synthesis.[5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
The Versatility of 6-Chloro-1-indanone: A Building Block in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 24, 2025 – 6-Chloro-1-indanone, a halogenated cyclic ketone, has emerged as a pivotal building block in organic synthesis, enabling the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable intermediate for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations.
Introduction
This compound (CAS No: 14548-38-0) is a white to off-white solid featuring an indanone core with a chlorine atom at the 6-position.[1] This substitution pattern enhances its reactivity and provides a handle for further functionalization, making it a versatile precursor for a range of chemical entities.[2] It is widely employed as a key intermediate in the synthesis of pharmaceuticals, particularly neuroprotective agents, anti-inflammatory drugs, and analgesics, as well as in the development of agrochemicals and novel materials.[3][4]
Key Applications and Synthetic Utility
The reactivity of this compound is centered around its ketone functionality and the activated aromatic ring, allowing for a variety of chemical modifications. Key reaction types include condensations, alkylations, and cross-coupling reactions, which pave the way for the synthesis of complex molecular architectures.
Synthesis of Neuroprotective Agents and Donepezil Analogues
A significant application of this compound is in the synthesis of compounds targeting neurodegenerative diseases like Alzheimer's. The indanone scaffold is a core component of Donepezil, a widely used acetylcholinesterase (AChE) inhibitor.[5] By utilizing this compound, researchers can synthesize a variety of analogues with potential dual inhibitory activity against both AChE and butyrylcholinesterase (BChE), or as multi-target-directed ligands.[1][2][3]
Quantitative Data on Cholinesterase Inhibition:
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Indanone-aminopropoxy benzylidenes | AChE | 0.12 - 11.92 | [3] |
| Indanone-aminopropoxy benzylidenes | BChE | 0.04 - 24.36 | [3] |
| Indanone-carbamate hybrids | AChE | 1.20 - 4.64 | [1][2] |
| Indanone-carbamate hybrids | BChE | 0.30 | [1] |
Claisen-Schmidt and Knoevenagel Condensations
The α-methylene group of this compound is readily deprotonated under basic conditions, facilitating condensation reactions with various aldehydes to form α,β-unsaturated ketones (chalcone analogues). These reactions are fundamental in creating diverse molecular scaffolds.
Reaction Data for Condensation Reactions:
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehydes (general) | NaOH | Ethanol | 18 h | ~80-95 | [3] |
| 3,4-Dimethoxybenzaldehyde | NaOH | None (Solvent-free) | Not specified | High | [3] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | NaOH | Ethanol | 1 h | Not specified | [6] |
Synthesis of Anti-cancer Agents
The indanone scaffold is also prevalent in compounds exhibiting anti-cancer properties.[7] Derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, indanone-based thiazolyl hydrazone derivatives have shown promising activity against colorectal cancer cell lines.[8]
Quantitative Data on Anti-Cancer Activity:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Indazole derivatives | Various cancer cell lines | 0.23 - 1.15 | [9][10] |
| Indanone-based thiazolyl hydrazones | Colorectal cancer cell lines | 0.41 - 6.85 | [8] |
| Isoindoline-1,3-dione derivatives | Human cancer cell lines | 6.76 - 9.44 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0-1.2 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v)
-
Ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous NaOH solution to the flask.
-
Remove the ice bath and continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.[3]
-
Upon completion, pour the reaction mixture into cold water or dilute acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
dot
Caption: Claisen-Schmidt condensation workflow.
Protocol 2: Synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)-6-chloro-2,3-dihydro-1H-inden-1-one
This protocol outlines a potential route for the synthesis of phthalimide-containing indanone derivatives, which are of interest in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
N-(Hydroxymethyl)phthalimide (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser
Procedure (Hypothetical, based on similar transformations):
-
To a solution of this compound in glacial acetic acid, add N-(hydroxymethyl)phthalimide.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and dry.
-
Recrystallize the crude product from a suitable solvent to afford the pure product.
dot
Caption: Synthetic pathways from this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with arylboronic acids. The chlorine atom on the aromatic ring can be substituted to introduce aryl groups, significantly increasing molecular complexity.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane/Water mixture)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[12]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
dot
Caption: General experimental workflow.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations provides a straightforward entry into diverse and complex molecular scaffolds. The protocols and data presented herein highlight its significance in the development of new therapeutic agents and advanced materials, underscoring its importance for the scientific research community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. printo.2promojournal.com [printo.2promojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: 6-Chloro-1-indanone as a Key Intermediate for Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-chloro-1-indanone as a versatile starting material for the synthesis of potent analgesic compounds. This document includes detailed experimental protocols, quantitative data on analgesic activity, and visualizations of the synthetic pathway and relevant biological signaling mechanisms.
Introduction
This compound is a valuable chemical intermediate in the development of new pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1] Its rigid, bicyclic structure provides a scaffold for the synthesis of a variety of derivatives with significant biological activity. This document focuses on the synthesis of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which have demonstrated considerable analgesic effects.
Synthetic Pathway and Experimental Protocols
The synthesis of analgesic amide derivatives from this compound can be achieved through a multi-step process, beginning with a Reformatsky reaction to introduce the acetic acid side chain, followed by amidation.
Diagram of the General Synthetic Workflow
Caption: General synthetic route from this compound to analgesic amide derivatives.
Protocol 1: Synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
This protocol describes a plausible synthesis route based on the Reformatsky reaction.[2][3][4][5]
Materials:
-
This compound
-
Activated Zinc dust
-
Ethyl bromoacetate
-
Toluene, anhydrous
-
Iodine (catalytic amount)
-
Hydrochloric acid (for dehydration)
-
Palladium on carbon (for reduction)
-
Hydrogen gas
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
Reformatsky Reaction:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 eq) and a crystal of iodine to anhydrous toluene.
-
Heat the mixture to reflux for a few minutes to activate the zinc, then allow it to cool to room temperature.
-
Add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene dropwise to the zinc suspension.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude ethyl (6-chloro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.
-
-
Dehydration and Reduction:
-
The crude β-hydroxy ester is dissolved in a suitable solvent like toluene and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or hydrochloric acid) and heated to reflux to effect dehydration to the corresponding ethyl (6-chloro-2,3-dihydro-1H-inden-1-ylidene)acetate.
-
The resulting unsaturated ester is then hydrogenated. The crude product from the dehydration step is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give ethyl (6-chloro-2,3-dihydro-1H-inden-1-yl)acetate.
-
-
Hydrolysis:
-
The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an excess of aqueous sodium hydroxide solution.
-
After the reaction is complete, the mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid.
-
Protocol 2: Synthesis of Amide Derivatives
Materials:
-
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
-
Thionyl chloride or a suitable coupling agent (e.g., DCC, EDC)
-
Various primary or secondary amines
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
Procedure:
-
A solution of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid (1.0 eq) in anhydrous dichloromethane is cooled to 0°C.
-
Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 2 hours or until the acid is completely converted to the acid chloride. The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acid chloride is redissolved in anhydrous dichloromethane and cooled to 0°C.
-
A solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final amide derivative.
Analgesic Activity of Derivatives
A study by Kumar et al. investigated the anti-inflammatory and analgesic activities of a series of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid. The analgesic activity was evaluated using the acetic acid-induced writhing test in mice.
| Compound | Structure | Analgesic Activity (% Inhibition of Writhing) | ED30 (mg/kg) |
| 6x | Amide derivative | 94% | Not Reported |
| 6y | Amide derivative | Not Reported | 6.45 |
Data extracted from Kumar et al.[6]
The compound 6x demonstrated a significant 94% inhibition of acetic acid-induced writhing, indicating potent analgesic effects.[6] Compound 6y showed the best activity profile with an ED30 of 6.45 mg/kg, although it was found to be toxic at a higher dose of 100 mg/kg.[6] These compounds were noted to have a longer duration of action and residual activity exceeding that of the standard drug, indomethacin.[6]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) derived from indanone scaffolds are attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Diagram of the COX Signaling Pathway
Caption: Inhibition of the COX pathway by indanone-derived analgesic compounds.
By inhibiting COX enzymes, the synthesized amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid can reduce the production of prostaglandins, thereby alleviating pain and inflammation. The development of derivatives that selectively inhibit COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[6]
Conclusion
This compound serves as an excellent starting material for the synthesis of novel analgesic compounds. The protocols and data presented herein demonstrate a viable pathway to produce amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid with significant analgesic properties, likely acting through the inhibition of the cyclooxygenase pathway. Further optimization of these derivatives could lead to the development of new, potent, and safer analgesic drugs.
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 6-Chloro-1-indanone in the Synthesis of Dopaminergic Agents
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Notably, 1-indanone derivatives are crucial in the development of agents targeting the central nervous system, including those for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2] While direct literature citing 6-Chloro-1-indanone as a precursor for currently marketed dopaminergic agents is limited, its structural features—a rigid indanone core and a strategic chloro substituent—make it a highly valuable starting material for the synthesis of novel dopaminergic modulators. The presence of a chlorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile at dopamine receptors.[3]
This document outlines the potential role of this compound in synthesizing dopaminergic agents, using the well-established synthesis of the monoamine oxidase-B (MAO-B) inhibitor, Rasagiline, as a representative model.[4] By adapting known synthetic routes, we can logically project the synthesis of a 6-chloro analogue, a compound of interest for its potential enhanced dopaminergic activity.
Hypothetical Synthetic Scheme: From this compound to a Novel Dopaminergic Agent
The proposed synthetic pathway adapts the established synthesis of Rasagiline from 1-indanone.[5][6][7] This multi-step synthesis involves a reductive amination followed by N-alkylation to introduce the propargyl group essential for MAO-B inhibition.
Caption: Synthetic pathway from this compound to a potential dopaminergic agent.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of Rasagiline and its derivatives.[5][6][8]
Protocol 1: Synthesis of Racemic 6-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
This two-step, one-pot procedure involves the formation of an imine intermediate followed by in-situ reduction.
Materials:
-
This compound
-
Propargylamine
-
Titanium (IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add propargylamine (1.2 eq) and titanium (IV) isopropoxide (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol, followed by the portion-wise addition of sodium borohydride (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Chiral Resolution of Racemic 6-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
This protocol describes the separation of the racemic mixture to isolate the desired (R)-enantiomer, which is typically the more active isomer for this class of compounds.
Materials:
-
Racemic 6-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
-
L-Tartaric acid
-
Isopropanol (IPA)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve the racemic amine (1.0 eq) in isopropanol.
-
In a separate flask, dissolve L-tartaric acid (0.5 eq) in a minimal amount of hot isopropanol.
-
Add the L-tartaric acid solution to the amine solution and heat to reflux for 1 hour.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.
-
Collect the solid precipitate by filtration and wash with cold isopropanol.
-
To isolate the free amine, suspend the diastereomeric salt in a mixture of deionized water and diethyl ether.
-
Basify the aqueous layer by the dropwise addition of 1 M NaOH solution until a pH of >10 is achieved.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
Data Presentation
The following tables summarize representative quantitative data for the proposed synthesis, based on typical yields reported for analogous reactions in the synthesis of Rasagiline.[5][6]
Table 1: Reaction Yields for the Synthesis of a 6-Chloro-Rasagiline Analogue
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Reductive Amination | This compound | Racemic 6-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | 75 - 85 |
| 2. Chiral Resolution | Racemic Amine | (R)-6-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | 30 - 40 (of theoretical max) |
Table 2: Purity and Characterization Data
| Compound | Purity (by HPLC) (%) | Enantiomeric Excess (ee, %) |
| Racemic 6-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | >98 | N/A |
| (R)-6-Chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | >99 | >99 |
Dopaminergic Signaling Pathway
Dopaminergic agents primarily exert their effects by modulating dopamine receptor signaling cascades. The diagram below illustrates a simplified workflow of dopamine D2 receptor signaling, which is often a target for drugs used in Parkinson's disease.
Caption: Dopamine synthesis, release, and postsynaptic D2 receptor signaling pathway.
This compound represents a promising, yet underexplored, starting material for the synthesis of novel dopaminergic agents. By leveraging its inherent structural features and applying established synthetic methodologies, such as those used for Rasagiline, it is possible to generate a new chemical entity with potential for enhanced activity at dopamine receptors or related targets like MAO-B. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore the synthesis and therapeutic potential of this compound derivatives in the context of dopaminergic modulation.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mansapublishers.com [mansapublishers.com]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 7. EP2657221A1 - Preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols: Synthesis of Agrochemicals Using 6-Chloro-1-indanone as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of chloro-1-indanone derivatives, with a focus on 6-chloro-1-indanone, as precursors in the development of novel agrochemicals. While direct, large-scale commercial applications of this compound in specific, named agrochemicals are not extensively documented in publicly available literature, the indanone scaffold is a recognized pharmacophore in crop protection. This document outlines the established use of the closely related 5-chloro-1-indanone isomer in the synthesis of a major insecticide, and explores potential synthetic pathways and applications for this compound based on established chemical principles and reported biological activities of related compounds.
Precedent: 5-Chloro-1-indanone in the Synthesis of the Insecticide Indoxacarb
The most prominent example of a chloro-1-indanone derivative in the agrochemical industry is the use of 5-chloro-1-indanone in the synthesis of Indoxacarb. Indoxacarb is a broad-spectrum oxadiazine insecticide that is effective against a wide range of lepidopteran pests.[1][2] The key intermediate derived from a chloro-indanone is 5-chloro-2-methoxycarbonyl-1-indanone.[1]
Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone
A crucial step in the synthesis of Indoxacarb is the introduction of a methoxycarbonyl group at the C-2 position of the 5-chloro-1-indanone ring. An improved laboratory-scale synthesis for this intermediate has been reported, providing a high yield under mild conditions.[1]
Reaction Scheme:
Caption: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone.
Experimental Protocol: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone [1]
-
Materials:
-
5-Chloro-1-indanone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl carbonate (DMC)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of 5-chloro-1-indanone (1.0 eq) in a 1:1 mixture of dimethyl carbonate and dimethylformamide, add sodium hydride (1.2 eq) portion-wise at room temperature. b. Stir the reaction mixture at room temperature for 30 minutes. c. After completion of the reaction (monitored by TLC), pour the mixture into cold 1 M hydrochloric acid. d. Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase). e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain 5-chloro-2-methoxycarbonyl-1-indanone as an off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88% | [1] |
| Melting Point | 79-81 °C | [1] |
Potential Agrochemical Scaffolds from this compound
While a direct blockbuster agrochemical synthesized from this compound is not apparent, its structure lends itself to the synthesis of various heterocyclic systems known to possess pesticidal activity. One such class of compounds is pyrazole insecticides. The following section outlines a hypothetical, yet chemically plausible, synthetic route to a pyrazole-fused indanone scaffold.
Hypothetical Synthesis of a 6-Chloro-indeno[1,2-c]pyrazol-4(1H)-one Derivative
This proposed pathway involves the initial functionalization of the C-2 position of this compound, followed by condensation with a hydrazine derivative to construct the pyrazole ring.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a pyrazole-fused indanone.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a 6-chloro-indeno[1,2-c]pyrazol-4(1H)-one derivative.
Proposed Experimental Protocol:
-
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethyl formate
-
Hydrazine hydrate
-
Acetic acid (AcOH)
-
Ethanol
-
Standard workup and purification reagents.
-
-
Procedure:
-
Step 1: Synthesis of 2-Formyl-6-chloro-1-indanone a. Dissolve this compound (1.0 eq) in a suitable solvent like ethanol. b. Add a solution of sodium ethoxide (1.1 eq) in ethanol and stir. c. Add ethyl formate (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC). d. Neutralize the reaction mixture and perform a standard aqueous workup. e. Purify the crude product to obtain 2-formyl-6-chloro-1-indanone.
-
Step 2: Synthesis of 6-Chloro-indeno[1,2-c]pyrazol-4(1H)-one a. Dissolve the 2-formyl-6-chloro-1-indanone (1.0 eq) in ethanol. b. Add hydrazine hydrate (1.1 eq) followed by a catalytic amount of acetic acid. c. Reflux the reaction mixture until the condensation and cyclization are complete (monitored by TLC). d. Cool the reaction mixture, and collect the precipitated product by filtration. e. Wash the product with cold ethanol and dry under vacuum.
-
Potential Applications in Fungicide and Herbicide Development
Review articles indicate that indanone derivatives possess a broad range of biological activities, including fungicidal and herbicidal properties.[3] While specific agrochemicals in these classes derived directly from this compound are not well-documented, the scaffold represents a promising starting point for discovery efforts.
Logical Relationship Diagram:
Caption: R&D logic for developing new agrochemicals from this compound.
Further research could focus on synthesizing a library of this compound derivatives with various substituents and evaluating their biological activities against a panel of fungal pathogens and weed species.
Conclusion
This compound is a versatile precursor with significant potential in agrochemical synthesis. While its direct application in a major commercial product is not as clear as its 5-chloro isomer, the underlying indanone chemistry provides a strong foundation for the development of new insecticides, fungicides, and herbicides. The protocols and synthetic strategies outlined in these notes are intended to serve as a valuable resource for researchers in the field of crop protection chemistry.
References
Development of Novel Polymers and Coatings with 6-Chloro-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-indanone is a versatile chemical intermediate with potential applications beyond its traditional use in pharmaceutical synthesis.[1][2] Its unique chemical structure, featuring a reactive ketone group and a chlorinated aromatic ring, makes it an attractive building block for the development of novel polymers and functional coatings. This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the use of this compound as a monomer or a precursor to monomers for the synthesis of advanced polymeric materials. The proposed applications leverage established polymerization techniques such as polycondensation and the functionalization of the indanone core to create materials with tailored properties for various high-performance applications, including specialty coatings and materials for biomedical applications. While direct polymerization of this compound is not extensively documented in publicly available literature, this guide extrapolates from the known chemistry of indanone derivatives and cyclic ketones to provide a foundational framework for future research and development.
Introduction: The Potential of this compound in Polymer Science
The field of material science is in constant pursuit of novel monomers that can impart unique functionalities to polymers and coatings. This compound, a derivative of indanone, presents several features that make it a compelling candidate for polymer synthesis:
-
Reactive Ketone Group: The carbonyl group can participate in various condensation reactions to form polymer backbones. It can also be a site for post-polymerization modification.
-
Aromatic Core: The fused benzene ring provides rigidity and thermal stability to the resulting polymer chains.
-
Chloro-functionalization: The chlorine atom offers a reactive handle for nucleophilic substitution reactions, allowing for the grafting of side chains or the introduction of other functional groups to tailor the polymer's properties. This functionality is particularly interesting for applications in drug delivery and biomaterials, where bioconjugation is desired.
These structural attributes suggest the potential for creating a diverse range of polymers, from high-performance thermoplastics to functional thermosetting resins and specialty coatings.
Hypothetical Applications and Polymer Systems
Based on the chemistry of analogous compounds, several classes of polymers and coatings could be developed from this compound.
High-Performance Poly(indanone-ether)s and Poly(indanone-ketone)s
By leveraging the reactivity of the chloro- and ketone functionalities, it is plausible to synthesize high-performance polymers analogous to poly(aryl ether ketone)s (PAEKs). These materials are known for their exceptional thermal stability and chemical resistance.
Functional Coatings for Biomedical Applications
The chloro-substituent on the this compound moiety can be utilized for surface modification and the attachment of bioactive molecules. Coatings derived from polymers incorporating this compound could find use in:
-
Drug-eluting stents: The polymer coating could serve as a carrier for therapeutic agents.
-
Antimicrobial surfaces: The chloro-group can be replaced with quaternary ammonium salts or other antimicrobial agents.
-
Biocompatible coatings for implants: The surface chemistry can be tailored to improve biocompatibility and reduce protein fouling.
Thermosetting Resins
This compound can be modified to create multifunctional monomers suitable for the preparation of crosslinked thermosetting resins with high thermal and dimensional stability.
Experimental Protocols (Hypothetical)
The following protocols are proposed as starting points for the synthesis and characterization of polymers and coatings derived from this compound. These are based on established polymerization methodologies for similar functional monomers.
Synthesis of a Poly(indanone-ether) via Nucleophilic Aromatic Substitution
This protocol describes the hypothetical synthesis of a linear, high-performance thermoplastic.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation (if necessary): While this compound can be used directly, derivatization might be required to enhance reactivity. For this hypothetical protocol, we assume direct polymerization.
-
Polymerization:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (1 eq), Bisphenol A (1 eq), and potassium carbonate (1.5 eq).
-
Add DMAc and toluene to the flask.
-
Heat the mixture to 140°C and allow the toluene to azeotropically remove water.
-
After complete water removal, increase the temperature to 160-180°C to initiate polymerization.
-
Maintain the reaction under a nitrogen atmosphere for 8-12 hours until a significant increase in viscosity is observed.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by slowly pouring the solution into a stirred excess of methanol.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with a dilute HCl solution to remove any remaining salts.
-
Finally, wash with deionized water until the filtrate is neutral.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of ether linkages and the presence of the indanone carbonyl group.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Experimental Workflow: Synthesis of Poly(indanone-ether)
Caption: Workflow for the synthesis of a hypothetical poly(indanone-ether).
Preparation of a Functional Coating via Post-Polymerization Modification
This protocol outlines a hypothetical method for functionalizing a polymer containing this compound units to create a bioactive coating.
Materials:
-
Poly(indanone-ether) from Protocol 3.1
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
An alkyne-functionalized bioactive molecule (e.g., a peptide or drug)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Procedure:
-
Azide Functionalization:
-
Dissolve the poly(indanone-ether) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add a molar excess of sodium azide.
-
Heat the reaction mixture to 80-100°C and stir for 24 hours.
-
Cool the reaction mixture and precipitate the azide-functionalized polymer in deionized water.
-
Filter and wash the polymer thoroughly with water, then dry under vacuum.
-
-
Click Chemistry for Bio-conjugation:
-
Dissolve the azide-functionalized polymer and the alkyne-functionalized bioactive molecule in DMF.
-
In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in DMF and deoxygenate by bubbling with nitrogen.
-
Add the catalyst solution to the polymer solution and stir at room temperature for 24 hours.
-
Precipitate the functionalized polymer in an appropriate non-solvent (e.g., diethyl ether).
-
Filter, wash, and dry the final product.
-
Characterization:
-
FTIR Spectroscopy: To confirm the disappearance of the C-Cl bond and the appearance of the azide and triazole functionalities.
-
NMR Spectroscopy: To confirm the covalent attachment of the bioactive molecule.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition of the coating.
-
Contact Angle Measurement: To assess the hydrophilicity/hydrophobicity of the functionalized surface.
Logical Relationship: Functional Coating Preparation
Caption: Logical steps for preparing a functional bioactive coating.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for the polymers described in the protocols. These values are based on typical properties of analogous high-performance polymers and functional coatings and should be considered as target properties for experimental work.
Table 1: Hypothetical Properties of Poly(indanone-ether)
| Property | Value | Method of Analysis |
| Molecular Weight (Mw) | 50,000 - 80,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 180 - 220 °C | DSC |
| Decomposition Temp. (Td) | > 450 °C (in N₂) | TGA |
| Solubility | Soluble in DMAc, NMP, Chloroform | Solubility Tests |
Table 2: Hypothetical Surface Properties of Functional Coatings
| Coating | Contact Angle (Water) | Surface Nitrogen Content |
| Unmodified Poly(indanone-ether) | 85° - 95° | < 1% |
| Azide-Functionalized Polymer | 70° - 80° | 5% - 8% |
| Bioactive Molecule Conjugated | 40° - 60° | > 10% |
Signaling Pathways in Drug Development Applications (Hypothetical)
Should the developed functional coatings be used for drug delivery, for instance, in cancer therapy, the conjugated drug would interact with specific signaling pathways within the target cells. The diagram below illustrates a hypothetical scenario where a drug released from the coating inhibits a cancer-related signaling pathway.
Signaling Pathway Inhibition by a Released Drug
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by a released drug.
Conclusion
While direct experimental data on polymers and coatings derived from this compound is scarce in the reviewed literature, its chemical structure strongly suggests its potential as a valuable building block in polymer chemistry. The hypothetical protocols and data presented here provide a roadmap for researchers to explore this promising monomer. The ability to create high-performance polymers with tunable functionalities opens up avenues for new materials in diverse fields, from advanced engineering plastics to sophisticated biomedical devices. Further research is warranted to synthesize and characterize these novel materials and to validate their proposed applications.
References
Application Notes and Protocols for the Synthesis of Dyes from 6-Chloro-1-indanone
Introduction
6-Chloro-1-indanone is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1][2] While its role as a precursor in the production of dyes and pigments is cited in chemical literature, specific and detailed examples of its application in colorant synthesis are not extensively documented in readily available scientific journals.[1] However, the chemical reactivity of the indanone core, particularly the active methylene group adjacent to the carbonyl, presents a logical pathway for the synthesis of colored compounds through condensation reactions.
This document provides detailed application notes and a hypothetical, yet chemically sound, experimental protocol for the synthesis of a methine-type dye derived from this compound. The proposed synthesis is based on the well-established Claisen-Schmidt condensation reaction, a common method for forming carbon-carbon bonds and synthesizing chalcones and related colored compounds.[3]
Principle of Synthesis
The proposed synthesis involves the base-catalyzed condensation of this compound with an aromatic aldehyde, specifically 4-(dimethylamino)benzaldehyde. The electron-donating dimethylamino group on the aldehyde is expected to create a strong intramolecular charge-transfer character in the resulting molecule, leading to absorption in the visible region of the electromagnetic spectrum and thus, a colored compound. The active methylene group at the C2 position of this compound can be deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the final conjugated dye molecule.
Proposed Synthesis of a Methine Dye from this compound
Reaction Scheme:
Caption: Proposed synthesis of a methine dye from this compound.
Experimental Protocol
Materials and Equipment:
-
This compound (98% purity)
-
4-(Dimethylamino)benzaldehyde (99% purity)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.67 g (10 mmol) of this compound and 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde in 50 mL of ethanol. Stir the mixture until all solids have dissolved.
-
Addition of Base: While stirring at room temperature, slowly add a solution of 0.8 g (20 mmol) of sodium hydroxide in 10 mL of distilled water to the reaction mixture. The addition should be done dropwise over a period of 10-15 minutes. A color change should be observed upon addition of the base.
-
Reaction: After the addition of the base is complete, fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Isolation of the Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate of the product should form. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
The synthesized dye can be characterized by various spectroscopic methods:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups in the molecule.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.
-
Mass Spectrometry: To determine the molecular weight of the product.
Data Presentation
The following table is a template for presenting the quantitative data that would be obtained from the synthesis and characterization of the proposed dye. Note: The values provided are illustrative and based on typical results for similar compounds, as specific experimental data for this exact reaction is not available in the cited literature.
| Parameter | Expected/Illustrative Value |
| Reactants | |
| This compound | 1.67 g (10 mmol) |
| 4-(Dimethylamino)benzaldehyde | 1.49 g (10 mmol) |
| Product | 2-((4-(Dimethylamino)phenyl)methylene)-6-chloro-2,3-dihydro-1H-inden-1-one |
| Theoretical Yield | 2.98 g |
| Actual Yield | To be determined experimentally (e.g., 2.1 - 2.7 g) |
| Percent Yield | To be determined experimentally (e.g., 70 - 90%) |
| Physical Properties | |
| Appearance | Colored crystalline solid (e.g., yellow, orange, or red) |
| Melting Point | To be determined experimentally |
| Spectroscopic Data | |
| λmax (in Ethanol) | To be determined experimentally (e.g., 400 - 450 nm) |
| Molar Absorptivity (ε) | To be determined experimentally |
Visualizations
Logical Workflow for Dye Synthesis and Characterization
Caption: General workflow for the synthesis and analysis of a dye.
Signaling Pathway of the Condensation Reaction
Caption: Proposed mechanism for the base-catalyzed condensation.
Disclaimer: The provided experimental protocol is a proposition based on established chemical principles and has not been experimentally validated from a specific cited source for the exact reactants. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions, such as reaction time, temperature, and purification methods, to achieve the desired results.
References
Application Notes and Protocols for the Laboratory Scale-up of 6-Chloro-1-indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-indanone is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its rigid, bicyclic structure makes it a valuable scaffold in medicinal chemistry. This document provides detailed protocols for the laboratory-scale synthesis and scale-up of this compound via intramolecular Friedel-Crafts acylation, a common and effective method for its preparation.[3] Two primary routes are presented: the direct cyclization of 3-(4-chlorophenyl)propanoic acid and a two-step procedure involving the formation and subsequent cyclization of 3-(4-chlorophenyl)propionyl chloride. Safety precautions, analytical data, and troubleshooting guidance are also included to ensure a safe and successful synthesis.
Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO | [4] |
| Molecular Weight | 166.60 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 71-79 °C | [2] |
| CAS Number | 14548-38-0 | [4] |
Synthetic Schemes
Two reliable methods for the synthesis of this compound are outlined below.
Method A: Direct Cyclization using Trifluoromethanesulfonic Acid
This method involves the direct intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid in the presence of a strong protic acid, trifluoromethanesulfonic acid (triflic acid).
Method B: Two-Step Cyclization via Acyl Chloride
This route consists of two sequential steps: the conversion of 3-(4-chlorophenyl)propanoic acid to its corresponding acyl chloride, 3-(4-chlorophenyl)propionyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Experimental Protocols
Method A: Direct Cyclization of 3-(4-chlorophenyl)propanoic acid
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Triflic Acid: Slowly add trifluoromethanesulfonic acid (2.0-3.0 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Method B: Two-Step Cyclization via Acyl Chloride
Part 1: Synthesis of 3-(4-chlorophenyl)propionyl chloride
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or Toluene
Procedure:
-
Reaction Setup: To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF (1-2 drops).
-
Addition of Chlorinating Agent: Cool the mixture to 0 °C and slowly add thionyl chloride (1.2-1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Concentration: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)propionyl chloride, which can be used in the next step without further purification.
Part 2: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 3-(4-chlorophenyl)propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the crude 3-(4-chlorophenyl)propionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Work-up and Purification: Follow steps 6-9 from Method A for extraction, washing, drying, concentration, and purification.
Data Presentation
Table 1: Reagent Quantities for Laboratory Scale-up
| Starting Material (g) | Method | Key Reagent | Reagent Quantity (eq) | Typical Yield (%) |
| 5.0 | A | Trifluoromethanesulfonic acid | 2.5 | 85-95 |
| 25.0 | A | Trifluoromethanesulfonic acid | 2.5 | 80-90 |
| 5.0 | B | Thionyl chloride / AlCl₃ | 1.2 / 1.1 | 80-90 |
| 25.0 | B | Thionyl chloride / AlCl₃ | 1.2 / 1.1 | 75-85 |
Table 2: Analytical Data for this compound
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 8.0 Hz, 1H), 7.42 (d, J = 1.6 Hz, 1H), 7.35 (dd, J = 8.0, 1.6 Hz, 1H), 3.10 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.5, 155.0, 138.5, 137.0, 132.0, 126.0, 124.5, 36.5, 26.0 |
| Purity (HPLC) | >98% |
Safety and Handling
-
Trifluoromethanesulfonic acid (TfOH): Highly corrosive and toxic. Causes severe skin burns and eye damage.[6] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate PPE.
-
Thionyl chloride and Oxalyl chloride: Corrosive and toxic. React with water to produce toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Handle in a fume hood with appropriate PPE.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. Perform all reactions in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, or slightly increase the amount of acid catalyst. |
| Impure starting material | Purify the 3-(4-chlorophenyl)propanoic acid before use. | |
| Formation of Impurities | Side reactions due to high temperature | Maintain the recommended reaction temperature. |
| Unreacted starting material | Monitor the reaction closely by TLC to ensure completion. | |
| Regioisomers (e.g., 4-Chloro-1-indanone) | The formation of minor regioisomers is possible. Careful purification by column chromatography is necessary. |
Workflow and Logic Diagrams
Caption: Synthetic workflow for this compound.
Caption: Decision logic for synthesis route selection.
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. iolitec.de [iolitec.de]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. szabo-scandic.com [szabo-scandic.com]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Chloro-1-indanone synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-Chloro-1-indanone. The most common synthetic route is the intramolecular Friedel-Crafts acylation of a suitable precursor. This guide focuses on troubleshooting this key reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
A diminished or complete lack of this compound formation is a frequent challenge. This can often be traced back to several key factors related to the reaction conditions and reagents.
Q1: My reaction yield is very low. What are the most likely causes related to the catalyst?
A1: The choice and handling of the Lewis acid catalyst are critical in the Friedel-Crafts acylation for synthesizing this compound. Key factors to consider include:
-
Inappropriate Catalyst: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like iron(III) chloride (FeCl₃) or superacids such as triflic acid (TfOH) might be more effective depending on the specific substrate and conditions.[1] It is recommended to screen a variety of catalysts to find the optimal one for your system.[1]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[2][3][4] Therefore, a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the catalyst is often required, rather than a catalytic amount.[3]
-
Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture, which will quench the catalyst and halt the reaction.[1] It is imperative to use anhydrous solvents and thoroughly dry all glassware. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I've confirmed my catalyst is appropriate and dry, but the yield is still poor. What other reaction conditions should I investigate?
A2: Suboptimal reaction parameters are a common source of low yield. Consider the following:
-
Suboptimal Temperature: The reaction may lack the necessary energy to overcome the activation barrier, or conversely, excessive heat could lead to decomposition of reactants or products.[3] The optimal temperature depends on the substrate and catalyst. For many Friedel-Crafts acylations, it is common to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[3] Experimenting with a range of temperatures is advisable.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in the solubility of reagents and the activity of the catalyst.[1] Halogenated solvents like dichloromethane or o-dichlorobenzene are frequently used.[1] In some instances, polar solvents such as nitrobenzene might be beneficial, though they can affect the regioselectivity of the reaction.[1]
-
Deactivated Aromatic Ring: The starting material, a derivative of 3-chlorophenylacetic acid, has a chlorine atom on the aromatic ring. While not strongly deactivating, it is an electron-withdrawing group which can slow down the electrophilic aromatic substitution reaction.[1][5] If you are working with derivatives that have additional electron-withdrawing groups, a more potent catalytic system or harsher reaction conditions may be necessary.[1]
Issue 2: Formation of Multiple Products & Impurities
The presence of side products and impurities can complicate the purification process and significantly reduce the yield of the desired this compound.
Q3: My TLC/GC-MS analysis shows multiple spots/peaks. What are the likely side reactions?
A3: The formation of multiple products often points to side reactions occurring alongside the desired intramolecular cyclization.
-
Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.[3] This leads to the formation of polymeric byproducts. To minimize this, the reaction can be run under high-dilution conditions.
-
Isomer Formation: While the cyclization to form this compound is generally regioselective, the formation of other isomers is possible depending on the precise structure of the starting material and the reaction conditions.
-
Rearrangement of the Acylium Ion: Although less common in Friedel-Crafts acylation compared to alkylation, rearrangement of the acylium ion intermediate can occur, leading to isomeric products.[5][6] This is generally not a major issue in the synthesis of 1-indanones from 3-arylpropionic acids or their derivatives.[3]
Q4: How can I minimize the formation of these byproducts?
A4: Several strategies can be employed to enhance the selectivity of the reaction towards the desired product:
-
Control of Reaction Temperature: Maintaining strict temperature control, especially during the addition of the Lewis acid, is crucial.[3] Pre-cooling the reaction mixture to 0°C or below and ensuring efficient stirring to dissipate heat can prevent unwanted side reactions.[3]
-
Slow Addition of Reagents: Adding the acylating agent or the catalyst slowly can help to maintain a low concentration of the reactive intermediates, favoring the intramolecular reaction pathway.
-
High-Dilution Conditions: Performing the reaction in a larger volume of solvent can reduce the likelihood of intermolecular reactions.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Catalyst | Screen different Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., TfOH). | Catalyst activity is substrate-dependent.[1] |
| Moisture Contamination | Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere. | Lewis acids are moisture-sensitive and can be quenched by water.[1] |
| Suboptimal Temperature | Experiment with a range of temperatures (e.g., 0°C to room temperature, or elevated temperatures). | The reaction may have a specific activation energy barrier or be prone to decomposition at higher temperatures.[1][3] |
| High Reactant Concentration | Perform the reaction under high-dilution conditions. | This favors intramolecular cyclization over intermolecular side reactions.[3] |
| Deactivated Aromatic Ring | Use a more potent catalytic system (e.g., a superacid). | Electron-withdrawing groups on the aromatic ring slow down the reaction.[1] |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation to Synthesize this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation of the Acyl Chloride (if starting from the carboxylic acid):
-
To a solution of 3-(4-chlorophenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride can often be used directly in the next step.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the Lewis acid (e.g., anhydrous AlCl₃, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 3-(4-chlorophenyl)propionyl chloride in the same anhydrous solvent via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1 hour), and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[7]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Combine the organic layers and wash them with a saturated solution of sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.[8]
-
Mandatory Visualization
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Caption: Troubleshooting Workflow for Low Yield Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound CAS#: 14548-38-0 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Optimizing reaction conditions for Friedel-Crafts synthesis of 6-Chloro-1-indanone
Welcome to the Technical Support Center for the synthesis of 6-Chloro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the Friedel-Crafts synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound via intramolecular Friedel-Crafts acylation?
The two primary precursors for the synthesis of this compound are 3-(4-chlorophenyl)propanoic acid or its more reactive derivative, 3-(4-chlorophenyl)propionyl chloride. The direct cyclization of the carboxylic acid is possible but often requires harsher conditions, while the acyl chloride route generally proceeds under milder conditions and can lead to higher yields.[1]
Q2: Which catalyst is optimal for the intramolecular Friedel-Crafts cyclization to form this compound?
There isn't a single "best" catalyst, as the ideal choice depends on the specific starting material, desired reaction conditions, and scale of the synthesis.
-
Aluminum chloride (AlCl₃) is a potent and widely used Lewis acid, particularly effective for the cyclization of 3-(4-chlorophenyl)propionyl chloride.[1][2]
-
Polyphosphoric acid (PPA) is effective for the direct cyclization of 3-(4-chlorophenyl)propanoic acid, acting as both a catalyst and a solvent.[3]
-
Triflic acid (TfOH) is a very strong Brønsted acid that can catalyze the direct cyclization of the carboxylic acid, sometimes in smaller quantities than other acids.[2]
-
Niobium pentachloride (NbCl₅) offers a milder alternative and can be used for the direct cyclization of the carboxylic acid.[4]
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts (typically 1.1 to 1.5 equivalents) because the ketone product can form a stable complex with the Lewis acid. This complexation sequesters the catalyst, preventing it from participating in further reactions.[2] Therefore, unlike a truly catalytic process, a molar excess is often necessary to drive the reaction to completion.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will quench the catalyst.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh, unopened container of the Lewis acid or test the activity of the existing batch on a small scale.
-
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could lead to decomposition.
-
Solution: For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[2] For other catalysts, consult literature procedures for the optimal temperature range. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[1][2]
-
-
Deactivated Aromatic Ring: While the chloro group is deactivating, the intramolecular nature of this reaction often allows it to proceed. However, if the reaction is sluggish, more forcing conditions may be needed.
-
Solution: Consider using a stronger catalyst system, such as a superacid like triflic acid, or increasing the reaction temperature.[4]
-
-
Insufficient Catalyst: As noted in the FAQs, a stoichiometric amount of the Lewis acid is often necessary.
Issue 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
-
Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization, leading to polymeric byproducts.
-
Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly over a period of time to maintain a low concentration of reactive intermediates.[4]
-
-
Formation of Regioisomers: Depending on the substitution pattern of the aromatic ring, the formation of regioisomers is a possibility. For 3-(4-chlorophenyl)propanoic acid, cyclization should regioselectively yield this compound.
-
Solution: If isomeric impurities are suspected, confirm the structure of your product using analytical techniques such as NMR spectroscopy. The choice of solvent can sometimes influence regioselectivity.[5]
-
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of Phenylpropanoic Acid Derivatives
| Catalyst | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| AlCl₃ | 3-Arylpropionyl chloride | Dichloromethane | 0 to RT | 1 - 2 hours | Good | [1] |
| TfOH | 3-Arylpropanoic acid | Dichloromethane | RT to 80 | 4 hours | ~95% (for a similar substrate) | [4] |
| PPA | 3-Arylpropanoic acid | Neat | 100 | Varies | Good | [3] |
| NbCl₅ | 3-Arylpropanoic acid | - | RT | - | Good | [4] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on available literature for similar substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-(4-chlorophenyl)propionyl chloride using AlCl₃
-
Preparation of Acyl Chloride:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)propionyl chloride.[1]
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-(4-chlorophenyl)propionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq), ensuring the internal temperature does not rise above 5°C.[2]
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Direct Synthesis of this compound from 3-(4-chlorophenyl)propanoic acid using TfOH
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-chlorophenyl)propanoic acid (1.0 eq). Purge the flask with an inert gas.
-
Solvent Addition: Add anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C). Monitor the reaction progress by TLC or GC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Identification and minimization of byproducts in 6-Chloro-1-indanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and minimization of byproducts in the synthesis of 6-Chloro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the aliphatic acid chain onto the aromatic ring, promoted by a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA).
Q2: What are the primary byproducts I should expect in this synthesis?
The primary byproducts are typically positional isomers of the target molecule. Due to the directing effects of the chlorine atom on the benzene ring (ortho- and para-directing), the cyclization of 3-(3-chlorophenyl)propanoic acid can lead to the formation of two main products: the desired This compound and the isomeric byproduct 4-Chloro-1-indanone . Other potential impurities include unreacted starting material, polymeric materials from side reactions, and potentially di-chlorinated species if impurities are present in the starting materials.
Q3: Why is this compound the major product over the 4-Chloro isomer?
The chlorine substituent on the benzene ring is an ortho-, para-director. In the cyclization of 3-(3-chlorophenyl)propanoic acid, the electrophilic attack can occur at the position para to the chlorine (leading to this compound) or ortho to the chlorine (leading to 4-Chloro-1-indanone). While both are electronically favored, the ortho position is sterically hindered by the chlorine atom, which makes the attack at the para position more favorable, resulting in this compound as the major product.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot(s). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed monitoring.[1]
Q5: What are the critical parameters to control for minimizing byproducts?
Key parameters to control include:
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Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent catalyst deactivation.
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Reaction Temperature: Temperature control is crucial. Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to avoid side reactions and decomposition.
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Purity of Reagents: The purity of the 3-(3-chlorophenyl)propanoic acid and the acylating agent is critical to prevent the formation of unforeseen byproducts.
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Catalyst Stoichiometry: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, rendering it inactive.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. | Ensure all glassware is oven- or flame-dried before use. Use fresh, anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The catalyst has formed a complex with the product ketone and is no longer available to promote the reaction. | Use at least a stoichiometric amount (1.0-1.5 equivalents) of the Lewis acid catalyst relative to the starting material. | |
| Low Reaction Temperature: The activation energy for the cyclization is not being met. | After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat to 50-80°C. Monitor by TLC to find the optimal temperature. | |
| High Percentage of Isomeric Byproduct (4-Chloro-1-indanone) | Choice of Catalyst: Different catalysts can exhibit different regioselectivity. | While AlCl₃ is common, consider using polyphosphoric acid (PPA) or other Brønsted acids, which can sometimes offer improved regioselectivity in intramolecular acylations. |
| Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, but may also affect isomer distribution. | Experiment with running the reaction at a consistently lower temperature for a longer duration to favor the kinetically preferred product. | |
| Multiple Unidentified Spots on TLC | Decomposition: The reaction temperature may be too high, or the reaction time too long, leading to decomposition of the starting material or product. | Optimize the reaction temperature and time by monitoring with TLC. Quench the reaction as soon as the starting material is consumed. |
| Impure Starting Materials: Impurities in the 3-(3-chlorophenyl)propanoic acid are leading to multiple side products. | Purify the starting material before use, for example, by recrystallization. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Isomeric byproducts or residual solvent can prevent the crystallization of the desired product. | Purify the crude product using column chromatography on silica gel to separate the isomers and other impurities. |
| Residual Solvent: Trace amounts of the reaction solvent or extraction solvent are present. | Ensure the product is thoroughly dried under high vacuum. |
Data Presentation
Table 1: Regioselectivity in Friedel-Crafts Cyclization
| Catalyst | Expected Major Product | Expected Minor Product | Rationale |
| AlCl₃, PPA, TfOH | This compound | 4-Chloro-1-indanone | The chloro group is an ortho-, para-director. Cyclization at the para position is sterically less hindered than at the ortho position, leading to the 6-chloro isomer as the major product. |
Table 2: Analytical Techniques for Byproduct Identification
| Analytical Method | Information Provided | Strengths | Limitations |
| GC-MS | Separation of volatile components, molecular weight, and fragmentation patterns of byproducts. | High sensitivity and provides structural information for isomer differentiation. | Requires the compound to be volatile and thermally stable. |
| HPLC-UV/DAD | Separation and quantification of non-volatile components, purity assessment. | High resolution for isomeric separation, robust for quantitative analysis. | Does not provide direct molecular weight information unless coupled with a mass spectrometer (LC-MS). |
| ¹H and ¹³C NMR | Detailed structural information, confirmation of isomer structures, and quantification (qNMR). | Provides unambiguous structural elucidation of the product and byproducts. | Lower sensitivity compared to chromatographic methods; signal overlap can be an issue in complex mixtures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a generalized procedure based on common methodologies for Friedel-Crafts reactions.
Materials:
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3-(3-chlorophenyl)propanoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (HCl), dilute solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Acid Chloride Formation:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 3-(3-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM.
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Add a catalytic amount of DMF (1-2 drops).
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until gas evolution ceases.
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Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-(3-chlorophenyl)propionyl chloride.
-
-
Intramolecular Friedel-Crafts Cyclization:
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Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Carefully and portion-wise add anhydrous aluminum chloride (1.1 eq). Caution: The reaction can be exothermic.
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Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
-
Work-up and Purification:
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Once the reaction is complete, carefully pour the mixture onto crushed ice containing dilute HCl to quench the reaction and decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to separate the this compound from the 4-Chloro-1-indanone isomer and other impurities.
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Protocol 2: GC-MS Analysis for Byproduct Identification
Instrumentation:
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Gas chromatograph with a mass spectrometer detector (GC-MS).
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Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
GC Conditions (Example):
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injector Temperature: 280 °C.
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Injection Mode: Split (e.g., 20:1 ratio).
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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-
MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: 40 - 400 m/z.
Sample Preparation:
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Dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Analysis:
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The regioisomeric chloro-1-indanones will likely have similar fragmentation patterns but different retention times, allowing for their differentiation.[2][3][4] The molecular ion peak (M⁺) should be observed at m/z 166 (and 168 due to the ³⁷Cl isotope).
Protocol 3: HPLC Analysis for Purity Assessment and Isomer Quantification
Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD).
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
HPLC Conditions (Example):
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water. The mobile phase should be filtered and degassed.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
Sample Preparation:
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Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
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The purity of the sample can be determined by the area percent method. The relative amounts of this compound and 4-Chloro-1-indanone can be quantified by integrating their respective peak areas, assuming similar response factors. For accurate quantification, calibration curves with pure standards of each isomer should be prepared.
Visualizations
Caption: Synthetic pathway for this compound showing the formation of the major product and key byproducts.
Caption: Workflow for the analytical identification and quantification of byproducts in this compound synthesis.
Caption: A troubleshooting decision tree for addressing common issues in this compound synthesis.
References
- 1. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography-chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 6-Chloro-1-indanone by recrystallization and column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-1-indanone by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is typically a light yellow or white to off-white solid.[1][2] Key physical data are summarized in the table below. A significant deviation from the reported melting point range can indicate the presence of impurities.
Q2: What is a suitable starting point for a recrystallization solvent for this compound?
A2: Based on the purification of similar indanone compounds, ethanol is a good starting solvent to try for recrystallization.[3][4] Solvent systems such as hexane/ethyl acetate may also be effective.[5] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Q3: What is a recommended mobile phase for the column chromatography of this compound?
A3: A common mobile phase for the purification of indanone derivatives by silica gel column chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[5][6][7] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.3 for this compound.[6]
Q4: What are the common impurities I might encounter when synthesizing this compound?
A4: Common impurities can include unreacted starting materials, such as 3-(4-chlorophenyl)propanoic acid, and regioisomers formed during the Friedel-Crafts cyclization. The formation of regioisomers is a known byproduct in similar indanone syntheses.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method, with purities of ≥ 98% being commercially available.[1][2] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity, where a single spot is indicative of a pure compound. Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Data Presentation
Table 1: Physical and Chromatographic Data for this compound
| Parameter | Value | Reference |
| Appearance | Light yellow or white to off-white solid | [1][2] |
| Melting Point | 71-79 °C | [1][2] |
| Molecular Weight | 166.61 g/mol | [1] |
| Purity (Commercial) | ≥ 98% (HPLC) | [1][2] |
| Recommended TLC Mobile Phase | Hexane/Ethyl Acetate (various ratios) | [3] |
| Target TLC Rf Value | ~0.2-0.3 | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
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Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition (e.g., hexane/ethyl acetate ratio) that provides good separation of this compound from its impurities, aiming for an Rf value of 0.2-0.3 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Carefully add the mobile phase to the top of the column and begin elution. A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, may be necessary for complex mixtures.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat to clarify and cool slowly. |
| No crystal formation upon cooling | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure compound. Allow the solution to cool more slowly. |
| Low recovery of purified product | Too much solvent was used for dissolution. The crystals were washed with too much cold solvent. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Use a minimal amount of ice-cold solvent for washing. Cool the solution thoroughly in an ice bath before filtration. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the impurity. The cooling was too fast, trapping impurities. | Screen for a different recrystallization solvent. Ensure slow cooling to allow for proper crystal lattice formation. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of compounds | Inappropriate mobile phase composition. Column was not packed properly. | Optimize the mobile phase using TLC. Repack the column, ensuring a uniform and bubble-free packing. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Compound is eluting too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Tailing of spots on TLC of fractions | The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). | Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
| Cracked or dry column bed | The solvent level dropped below the top of the silica gel. | Always keep the silica gel covered with the mobile phase. Never let the column run dry. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Preventing intermolecular acylation during 6-Chloro-1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 6-chloro-1-indanone, with a focus on preventing intermolecular acylation.
Troubleshooting Guide
Issue: Low Yield of this compound due to Intermolecular Acylation
Q1: My reaction is producing a significant amount of high-molecular-weight byproducts, and the yield of this compound is low. How can I favor the desired intramolecular cyclization?
A1: The formation of high-molecular-weight byproducts is a classic sign of intermolecular Friedel-Crafts acylation, where the acylium ion intermediate reacts with another molecule of the starting material instead of cyclizing.[1] To promote the desired intramolecular reaction, employ high-dilution conditions. This can be achieved by:
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Increasing the solvent volume: This lowers the concentration of the starting material and reactive intermediates, making it statistically more likely for the ends of the same molecule to react with each other.
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Slow addition: Adding the starting material (3-(4-chlorophenyl)propionyl chloride) or the Lewis acid catalyst dropwise over an extended period helps maintain a low concentration of the reactive acylium ion at any given time.[1]
Q2: I am observing charring and decomposition of my starting material. What are the likely causes and solutions?
A2: Charring and decomposition can result from several factors:
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Excessive heat: Friedel-Crafts acylations are often exothermic. Localized overheating can lead to degradation. Ensure efficient stirring and maintain strict temperature control, especially during the addition of the Lewis acid catalyst. Pre-cooling the reaction mixture to 0 °C or below is critical.[1]
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Reaction with catalyst: The starting material or product may be sensitive to the strong Lewis or Brønsted acids used, particularly at elevated temperatures. Use the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction closely by TLC or GC-MS to avoid unnecessarily long reaction times.
Q3: The reaction is sluggish or does not proceed to completion. What should I check?
A3: Several factors can lead to an incomplete reaction:
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Catalyst deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and that anhydrous solvents are used under an inert atmosphere (e.g., nitrogen or argon).[2][3]
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Insufficient catalyst: In Friedel-Crafts acylations, the catalyst is often required in stoichiometric amounts, not catalytic amounts. This is because the product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[4][5] Typically, 1.1 to 1.5 equivalents of AlCl₃ are necessary.[1]
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Deactivated starting material: While the chloro-substituent is only mildly deactivating, other electron-withdrawing groups on the aromatic ring can significantly impede the electrophilic aromatic substitution.[6] In such cases, more forcing conditions (stronger acid, higher temperature) may be required, though this also increases the risk of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propionic acid or its more reactive derivative, 3-(4-chlorophenyl)propionyl chloride.[2][7][8] This reaction involves the cyclization of the acyl chain onto the chlorinated benzene ring to form the five-membered ketone ring.
Q2: Should I use 3-(4-chlorophenyl)propionic acid or 3-(4-chlorophenyl)propionyl chloride as my starting material?
A2: Both can be used, but they have different advantages.
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3-(4-chlorophenyl)propionic acid: This is a more environmentally friendly, one-step approach that produces water as the only byproduct.[2][8] However, it often requires harsher conditions, such as strong Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA), and higher temperatures.[1][2]
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3-(4-chlorophenyl)propionyl chloride: This two-step method (conversion of the acid to the acyl chloride, then cyclization) generally proceeds under milder conditions with a Lewis acid catalyst like AlCl₃.[2] This route is often more efficient and higher-yielding but generates corrosive byproducts.[2]
Q3: What are the key differences between intramolecular and intermolecular Friedel-Crafts acylation?
A3: The primary difference is whether the reacting electrophile and nucleophile are part of the same molecule or different molecules.
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Intramolecular: The acylium ion and the aromatic ring are tethered together. The reaction results in the formation of a new ring. Intramolecular reactions that form stable 5- or 6-membered rings are generally kinetically favored over their intermolecular counterparts.[9][10]
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Intermolecular: The acylating agent reacts with a separate aromatic molecule. This leads to chain extension or polymerization, which are undesirable side reactions in this synthesis.
Q4: Can I use functional groups other than chloro on the aromatic ring?
A4: Yes, but the nature of the substituent matters. Electron-donating groups (e.g., methoxy) can activate the ring and facilitate the reaction. However, strongly deactivating groups (e.g., nitro, cyano) will make the intramolecular cyclization very difficult.[6] Additionally, functional groups that can react with the Lewis acid catalyst, such as amines or hydroxyls, are generally incompatible with this reaction.[1]
Quantitative Data Summary
The following table summarizes various reaction conditions for intramolecular Friedel-Crafts acylation to produce indanones, highlighting the impact of different catalysts and starting materials on reaction outcomes.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Arylpropionic Acid | Triflic Acid (TfOH) | CH₂Cl₂ or DCE | 50-80 | 1-4 | High | [2] |
| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | Neat | 80-100 | 2-6 | Good-Excellent | [11] |
| 3-Arylpropionyl Chloride | AlCl₃ | CH₂Cl₂ or DCE | 0 to RT | 1-3 | >90 | [1][7] |
| 3-Arylpropionic Acid | Niobium Pentachloride (NbCl₅) | DCE | Room Temp | 24 | ~78 | [11] |
| 3-(4-chlorophenyl)propionic acid | Zinc Chloride (ZnCl₂) | CH₂Cl₂ | -10 to 80 | - | High | [7][12] |
Note: Yields are highly substrate-dependent. This table provides a general comparison of methodologies.
Experimental Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol details the cyclization of 3-(4-chlorophenyl)propionyl chloride using aluminum chloride, incorporating measures to minimize intermolecular side reactions.
Step 1: Preparation of 3-(4-chlorophenyl)propionyl chloride
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In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(4-chlorophenyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Cool the solution to 0 °C in an ice bath.
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Slowly add oxalyl chloride or thionyl chloride (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
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Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)propionyl chloride, which can be used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
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Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
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Add anhydrous aluminum chloride (AlCl₃) (1.3 eq) to anhydrous 1,2-dichloroethane (DCE) in the flask and cool the slurry to 0 °C.
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Dissolve the crude 3-(4-chlorophenyl)propionyl chloride from Step 1 in anhydrous DCE to make a dilute solution (e.g., 0.1 M).
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Add the acyl chloride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 1-2 hours, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
Once complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.
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Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 890. Friedel–Crafts acylation and alkylation. A comparison of inter- and intra-molecular processes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
Catalyst selection and optimization for improved 6-Chloro-1-indanone yield
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Chloro-1-indanone, a crucial pharmaceutical intermediate.[1][2][3] The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? The most widely employed method is the intramolecular Friedel-Crafts acylation.[4] This reaction typically involves the cyclization of 3-(4-chlorophenyl)propanoic acid using a strong Brønsted acid or the cyclization of its corresponding acyl chloride derivative using a Lewis acid catalyst.[1][5][6]
Q2: Which catalyst is the best choice for the cyclization reaction? The optimal catalyst depends on your starting material. For the direct cyclization of 3-(4-chlorophenyl)propanoic acid, strong Brønsted acids like Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA) are highly effective.[1][4][5] If you start with 3-(4-chlorophenyl)propionyl chloride, Lewis acids such as Aluminum chloride (AlCl₃) are the standard choice.[5][7] Alternative Lewis acids like Niobium pentachloride (NbCl₅) have also been used successfully.[5][8]
Q3: Why is a stoichiometric amount of a Lewis acid catalyst like AlCl₃ often required? In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[6][9] This complexation sequesters the catalyst, rendering it inactive.[6] Therefore, a stoichiometric amount (or a slight excess) is necessary to ensure the reaction proceeds to completion.[9]
Q4: Is an inert atmosphere necessary for this reaction? Yes, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially when using moisture-sensitive Lewis acid catalysts like AlCl₃.[4][5] Moisture can hydrolyze and deactivate the catalyst, leading to significantly lower yields.[5]
Q5: My starting material has an electron-withdrawing group (the chloro group). How does this affect the reaction? The chloro group on the aromatic ring is deactivating, which makes the electrophilic aromatic substitution of the Friedel-Crafts reaction more difficult.[4][5] To overcome this, more potent catalytic systems (e.g., a superacid like TfOH) or higher reaction temperatures may be required to achieve a good yield.[5][6]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inappropriate or Inactive Catalyst | The choice of acid catalyst is critical.[5] For cyclizing the carboxylic acid, ensure a strong Brønsted acid like TfOH is used.[1] For the acid chloride, use a fresh, anhydrous Lewis acid like AlCl₃ in stoichiometric amounts (typically 1.1-1.5 equivalents).[6] Consider screening other catalysts like NbCl₅ or PPA.[4][5] |
| Moisture Contamination | Many catalysts, particularly Lewis acids, are highly sensitive to moisture.[5] Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under a dry, inert atmosphere of nitrogen or argon.[4][5] |
| Suboptimal Reaction Temperature | Temperature can significantly impact the reaction rate.[5] For AlCl₃-catalyzed reactions, it is common to add the catalyst at 0 °C and then allow the reaction to warm to room temperature.[6] For Brønsted acid-catalyzed reactions, heating (e.g., 80 °C) may be necessary to overcome the activation barrier.[1] Monitor the reaction by TLC or GC-MS to determine the optimal temperature and time.[1][4] |
| Deactivated Aromatic Ring | The electron-withdrawing nature of the chlorine substituent slows the reaction.[4][5] Employ a more powerful catalytic system, such as a superacid (TfOH), or increase the reaction temperature to drive the cyclization.[5] |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Intermolecular Acylation | At high concentrations, the acylating agent can react with another molecule of the starting material rather than cyclizing, leading to polymeric byproducts.[4] To favor the desired intramolecular pathway, perform the reaction at high dilution (e.g., 0.1–0.5 M).[4] |
| Incomplete Reaction | An incomplete reaction will result in a mixture of starting material and product, complicating purification. Monitor the reaction's progress using TLC or GC-MS until the starting material is fully consumed.[1] |
Catalyst and Condition Summary
The selection of the catalyst is paramount for a successful synthesis. The table below summarizes common catalysts and conditions for the intramolecular Friedel-Crafts acylation to form indanones.
| Catalyst | Starting Material | Solvent | Temperature | Reported Yield/Efficacy | Citation(s) |
| TfOH | 3-Arylpropionic Acid | Dichloromethane (DCM) | Room Temp to 80 °C | Good to Excellent | [1][4][5] |
| AlCl₃ | 3-Arylpropionyl Chloride | Dichloromethane (DCM) | 0 °C to Room Temp | Good | [5][6][7] |
| PPA / H₂SO₄ | 3-Arylpropionic Acid | - | 60-90 °C | Good | [4][7][8] |
| NbCl₅ | 3-Arylpropionic Acid | o-Dichlorobenzene | Room Temperature | Good | [4][5][8] |
| ZnCl₂ | Acyl Chloride | Dichloromethane (DCM) | -10 to 80 °C | High Yield | [7][10][11] |
Experimental Protocols
Protocol 1: Cyclization of 3-(4-Chlorophenyl)propanoic Acid via Trifluoromethanesulfonic Acid (TfOH)
This protocol is adapted from procedures utilizing strong Brønsted acids for intramolecular acylation.[1][4]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-chlorophenyl)propanoic acid (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Solvent Addition: Add anhydrous dichloromethane (to make a 0.1–0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (3.0 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C in an oil bath. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated NaHCO₃ solution to quench the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Cyclization of 3-(4-Chlorophenyl)propionyl Chloride via Aluminum Chloride (AlCl₃)
This protocol is based on the classical Friedel-Crafts acylation using an acyl chloride.[6]
-
Preparation: Add 3-(4-chlorophenyl)propionyl chloride (1.0 eq) to a flame-dried, round-bottom flask under an inert atmosphere.
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (to make a ~0.2 M solution).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring vigorously, add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring and monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and water.
-
Extraction: Extract the mixture three times with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Visualized Workflows and Mechanisms
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.
References
- 1. This compound CAS#: 14548-38-0 [m.chemicalbook.com]
- 2. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
Solvent effects on the rate and selectivity of 6-Chloro-1-indanone reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solvent effects on the rate and selectivity of 6-Chloro-1-indanone reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of reactions involving this compound?
A1: The solvent can significantly influence the reaction rate by stabilizing or destabilizing the transition state relative to the reactants. For reactions proceeding through polar or charged intermediates, polar solvents can increase the reaction rate by solvating these species more effectively than the starting materials. Conversely, for reactions with nonpolar transition states, nonpolar solvents may be more favorable. The dielectric constant of the solvent is a key factor; for instance, in a study on piperidine synthesis, the reaction rate in methanol (dielectric constant ε = 32.70 at 25°C) was lower than in ethanol (ε = 24.55 at 25°C), suggesting that a less polar environment favored the transition state in that particular reaction.[1][2]
Q2: How can I improve the regioselectivity of a Friedel-Crafts acylation to synthesize a substituted this compound?
A2: Regioselectivity in Friedel-Crafts acylation is highly dependent on the solvent. The choice of solvent can influence the distribution of regioisomers. For example, in a related intramolecular Friedel-Crafts acylation to form a substituted indanone, nitromethane provided the highest selectivity (>20:1), while acetonitrile, toluene, and chlorobenzene resulted in lower selectivities (9:1, 8:1, and 7:1, respectively).[3] Therefore, screening different solvents is a critical step in optimizing the regioselectivity of your reaction.
Q3: What are the key considerations when choosing a solvent for an aldol condensation reaction with this compound?
A3: For aldol condensation reactions, the solvent choice can affect both the reaction rate and the equilibrium position. Protic solvents like ethanol are commonly used. In some cases, solvent-free conditions, where the reactants are ground together with a solid base, can lead to high yields and chemoselectivity.[4][5][6] The polarity of the solvent can also influence the stability of the enolate intermediate and the transition state of the condensation step.
Q4: Can the solvent influence the outcome of a nucleophilic addition to the carbonyl group of this compound?
A4: Yes, the solvent can affect the rate of nucleophilic addition. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles, thereby increasing the reaction rate. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, but can also activate the carbonyl group by hydrogen bonding, which can increase the rate. The overall effect will depend on the specific nucleophile and reaction conditions.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield in Friedel-Crafts Acylation for this compound Synthesis
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Moisture can deactivate the catalyst. |
| Poor Solvent Choice | The solvent can affect the solubility of the starting materials and the activity of the catalyst. Dichloromethane or 1,2-dichloroethane are common choices. For some substrates, nitrobenzene can be effective, though it may influence regioselectivity.[3] |
| Suboptimal Temperature | The reaction may require heating to overcome the activation energy. Monitor the reaction at different temperatures (e.g., 0°C to reflux) to find the optimum. |
| Deactivated Starting Material | The chloro-substituent on the aromatic ring is deactivating. More forcing conditions (higher temperature, stronger Lewis acid) may be necessary. |
Issue 2: Poor Selectivity in Reactions of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Polarity | The polarity of the solvent can stabilize one transition state over another, leading to a specific isomer. Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, nitromethane).[3][9] |
| Reaction Temperature | Lowering the reaction temperature can sometimes favor the formation of the kinetic product over the thermodynamic product, thus improving selectivity. |
| Steric Hindrance | Bulky solvents can sterically hinder the approach to one reaction site, favoring reaction at a less hindered position. |
Quantitative Data
The following table summarizes the effect of different solvents on the regioselectivity of an intramolecular Friedel-Crafts acylation to produce a substituted 1-indanone, which serves as a model for reactions involving this compound.
| Solvent | Regioisomeric Ratio (Product : Regioisomer) |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
| Data adapted from an Organic Syntheses procedure for the preparation of 5,6-Dimethoxy-2-methyl-1-indanone.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a general procedure for the synthesis of this compound from 3-(4-chlorophenyl)propanoic acid.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Trifluoromethanesulfonic acid
-
Anhydrous dichloromethane
-
Ice water
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure tube at 0°C, slowly add trifluoromethanesulfonic acid (3 equivalents) to a solution of 3-(4-chlorophenyl)propanoic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL).[10]
-
Seal the tube and allow the reaction mixture to warm to room temperature.[10]
-
Heat the sealed tube in an oil bath at 80°C.[10]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[10]
-
After completion, pour the reaction mixture into ice water and extract three times with dichloromethane.[10]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography to obtain this compound.[10]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound reactions.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. sciepub.com [sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound CAS#: 14548-38-0 [m.chemicalbook.com]
Managing temperature control in exothermic 6-Chloro-1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the exothermic synthesis of 6-Chloro-1-indanone.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Solution |
| Why is my yield of this compound unexpectedly low or nonexistent? | Inadequate Temperature Control: The intramolecular Friedel-Crafts acylation is highly exothermic. If the temperature rises uncontrollably, it can lead to the decomposition of starting materials and products.[1] | Maintain strict temperature control, ideally starting the reaction at 0°C or below in an ice bath, especially during the addition of the Lewis acid catalyst.[1] |
| Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can quench the catalyst and halt the reaction. | Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity catalysts.[2] | |
| Deactivated Aromatic Ring: The chloro-substituent on the phenyl ring is deactivating, which can slow down the electrophilic aromatic substitution. | Consider using a more potent catalytic system, such as a superacid like triflic acid, or explore slightly elevated temperatures after the initial exothermic phase, carefully monitoring the reaction progress.[2] | |
| Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, sequestering it.[1] | Typically, 1.1 to 1.5 equivalents of AlCl₃ are necessary for a successful reaction.[1] |
Issue 2: Formation of Impurities and Side Products
| Question | Possible Cause | Solution |
| My final product is a dark, tarry substance instead of a crystalline solid. What went wrong? | Uncontrolled Exothermic Reaction: This is a classic sign of a runaway reaction where excessive heat has caused polymerization and decomposition of the organic materials.[1] | The key is preventative temperature management. Add the Lewis acid catalyst portion-wise at a low temperature (0°C or below) with vigorous stirring to dissipate heat effectively.[1] |
| I'm observing the formation of multiple isomers in my final product. How can I improve selectivity? | Suboptimal Reaction Temperature: The kinetic and thermodynamic products may be favored at different temperatures. | Lowering the reaction temperature often favors the formation of the kinetic product, which may be the desired regioisomer. Experimenting with a range of temperatures is advisable.[2] |
| Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. | Running the reaction at a higher dilution can favor the intramolecular pathway by reducing the probability of intermolecular collisions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature can depend on the specific catalyst and solvent used. However, a general and highly recommended practice is to cool the reaction mixture to 0°C or even lower in an ice or ice/salt bath before and during the slow, portion-wise addition of the Lewis acid catalyst (e.g., AlCl₃).[1] After the initial exothermic addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for a few hours to ensure completion.[1]
Q2: How critical is the rate of addition of the Lewis acid catalyst?
A2: The rate of addition is extremely critical. A rapid addition of the Lewis acid can lead to a sudden and uncontrollable spike in temperature (a runaway reaction), resulting in the formation of tar and a significantly reduced yield.[1] The catalyst should be added in small portions over a period of 30-45 minutes to allow for effective heat dissipation.[1]
Q3: Can I use a different catalyst besides aluminum chloride (AlCl₃)?
A3: Yes, other Lewis and Brønsted acids can be used. Strong acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often effective for the cyclization of 3-arylpropionic acids.[1] Alternative Lewis acids such as niobium pentachloride (NbCl₅) have also been reported to work under mild conditions.[2] The choice of catalyst may influence the optimal reaction temperature and conditions.
Q4: My reaction has stalled and is not proceeding to completion. Should I increase the temperature?
A4: If the initial exothermic phase has subsided and the reaction is proceeding very slowly at a low temperature, a gentle increase in temperature might be necessary to overcome the activation energy. However, this should be done cautiously. It is recommended to first ensure that the catalyst has not been deactivated by moisture. If the system is anhydrous, you can gradually warm the reaction to room temperature or slightly above (e.g., 40-50°C) while closely monitoring for any sudden temperature increases and checking the reaction progress by TLC or GC-MS.[2]
Data Presentation
Table 1: Influence of Temperature on Reaction Parameters (Illustrative)
| Entry | Catalyst | Initial Temperature (°C) | Addition Time (min) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | AlCl₃ | 0 | 45 | 2 | 85 | >98 | Clean reaction, crystalline product. |
| 2 | AlCl₃ | 25 | 45 | 2 | 50 | 80 | Some byproduct formation observed. |
| 3 | AlCl₃ | 0 | 5 | 2 | <20 | - | Rapid exotherm, significant tar formation.[1] |
| 4 | TfOH | 0 | 15 | 4 | 90 | >99 | Smooth reaction, high purity.[1] |
Experimental Protocols
Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(4-Chlorophenyl)propanoic acid
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Ice
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel or powder funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry three-necked flask with a magnetic stirrer, a thermometer, and a connection to an inert gas line.
-
Reagent Preparation: In the flask, dissolve 1 equivalent of 3-(4-chlorophenyl)propanoic acid in anhydrous dichloromethane.
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Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0°C.
-
Catalyst Addition: Slowly and portion-wise, add 1.2 equivalents of anhydrous aluminum chloride to the stirred solution over 30-45 minutes. Crucially, monitor the internal temperature throughout the addition and ensure it does not rise above 5°C. [1]
-
Reaction: After the complete addition of AlCl₃, continue stirring the reaction mixture at 0°C for 1 hour.
-
Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours, or until the starting material is consumed as monitored by TLC or GC-MS.[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for managing the exothermic this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Work-up Procedures for Quenching Friedel-Crafts Reactions of 6-Chloro-1-indanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up procedures for quenching Friedel-Crafts reactions, with a specific focus on the synthesis of 6-Chloro-1-indanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Violent or Uncontrolled Reaction During Quenching
Q1: My reaction mixture became extremely hot and boiled violently when I added it to water for quenching. What causes this and how can I prevent it?
A1: This is a common and dangerous issue caused by the highly exothermic reaction between the Lewis acid catalyst (typically aluminum chloride, AlCl₃) and water.[1][2] To prevent this, always add the reaction mixture slowly and in small portions to a vigorously stirred slurry of crushed ice and water.[1] Never add water to the reaction mixture.[1] The large volume of ice helps to absorb the heat generated during the hydrolysis of AlCl₃, allowing for a more controlled and safer quenching process.[1] It is crucial to perform this step in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles.[1]
Troubleshooting Steps:
-
Ensure adequate cooling: Before quenching, cool the reaction mixture in an ice bath.
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Slow addition: Add the reaction mixture dropwise or in very small portions to the ice/water mixture.
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Vigorous stirring: Maintain vigorous stirring of the ice/water mixture throughout the addition to dissipate heat effectively.
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Sufficient ice: Use a large excess of crushed ice relative to the volume of the reaction mixture.
Issue 2: Poor Product Yield or Incomplete Reaction
Q2: After work-up, my yield of this compound is very low. What are the potential causes related to the work-up procedure?
A2: Low yield can be attributed to several factors during the work-up. In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[3][4] The quenching and extraction steps are critical for breaking this complex and isolating the product. Incomplete quenching can leave the product complexed, leading to its loss in the aqueous phase. Additionally, insufficient extraction will result in product remaining in the aqueous layer.
Troubleshooting Steps:
-
Ensure complete quenching: After the initial quench on ice, it is often beneficial to add dilute hydrochloric acid (HCl) to dissolve any precipitated aluminum salts and fully break up the product-catalyst complex.[5]
-
Optimize extraction: Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent like dichloromethane to ensure complete recovery of the product.[5][6]
-
Check for catalyst deactivation: Ensure that anhydrous conditions were maintained throughout the reaction, as moisture deactivates the AlCl₃ catalyst, leading to an incomplete reaction from the start.[3] In Friedel-Crafts acylation, a stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with it.[3][4]
Issue 3: Emulsion Formation During Extraction
Q3: I am having difficulty separating the organic and aqueous layers due to the formation of a stubborn emulsion. What can I do?
A3: Emulsion formation is a frequent problem in the work-up of Friedel-Crafts reactions, often caused by the presence of finely divided aluminum salts at the interface between the two layers.[1]
Troubleshooting and Prevention Strategies:
| Method | Description | Advantages | Disadvantages |
| Salting Out | Add saturated sodium chloride solution (brine) or solid NaCl to the separatory funnel and mix gently. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and promoting phase separation.[7] | Simple, fast, and generally effective.[7] | May not be effective for highly stable emulsions. Increases salt concentration in the aqueous waste.[7] |
| Filtration | Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This physically removes the fine particulates that stabilize the emulsion.[7] | Highly effective for emulsions stabilized by suspended solids.[7] | Requires an additional filtration step. |
| pH Adjustment | Adding a dilute acid can help to dissolve aluminum salts and break the emulsion.[7] | Can be very effective. | Risk of product decomposition if your compound is pH-sensitive.[7] |
| Centrifugation | For smaller volumes, centrifuging the mixture can force the separation of the layers.[7] | Highly effective for small to medium volumes.[7] | Requires a suitable centrifuge and is not practical for large volumes.[7] |
Issue 4: Product Contamination
Q4: My final product is contaminated with acidic impurities. How can I improve its purity?
A4: Acidic impurities often arise from residual HCl or the Lewis acid. A thorough washing sequence during the work-up is essential for their removal.
Troubleshooting Steps:
-
Neutralizing wash: After extraction, wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[1][5] Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.
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Water wash: Following the bicarbonate wash, wash the organic layer with water to remove any remaining inorganic salts.
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Brine wash: A final wash with brine helps to remove residual water from the organic layer before drying.[5]
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Purification: If impurities persist, purify the crude product by recrystallization or column chromatography.[3]
Experimental Protocols
Detailed Quenching and Work-Up Procedure for Friedel-Crafts Acylation of this compound Precursor
This protocol assumes the completion of the intramolecular Friedel-Crafts acylation to form this compound, typically from a 3-(4-chlorophenyl)propionyl chloride precursor using AlCl₃ as the catalyst.
-
Preparation for Quenching:
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture.
-
Ensure the beaker is placed within a secondary container (e.g., an ice bath) to manage any potential overflow and to help keep the quenching medium cold.
-
This entire procedure must be conducted in a well-ventilated fume hood.[1]
-
-
Quenching the Reaction:
-
Once the reaction is deemed complete, cool the reaction flask in an ice bath.
-
Slowly and carefully, add the cold reaction mixture dropwise or in small portions to the stirred ice/water slurry.[1] Monitor the rate of addition to prevent an excessive exotherm.
-
-
Acidification:
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After the complete addition of the reaction mixture and the subsidence of any initial exotherm, slowly add 1 M HCl to the beaker to dissolve any precipitated aluminum salts.[1] The mixture should become a clearer, biphasic solution.
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (or another suitable solvent) at least two more times to ensure complete recovery of the product.[6]
-
-
Washing the Organic Layer:
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filter the drying agent by gravity filtration into a round-bottomed flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[5]
-
Visualization
Caption: Workflow for the quenching and work-up of a Friedel-Crafts reaction.
References
Stability issues and degradation pathways of 6-Chloro-1-indanone
Welcome to the technical support center for 6-Chloro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
| Problem | Possible Causes | Recommended Actions |
| Discoloration of solid this compound (yellowing or browning) | 1. Photodegradation: Prolonged exposure to light, especially UV light, can cause decomposition. 2. Thermal Stress: Storage at elevated temperatures can lead to degradation. 3. Presence of Impurities: Contamination from the synthesis process or improper handling can catalyze degradation. | 1. Store the compound in an amber, tightly sealed container in a dark, cool, and dry place.[1] 2. Avoid exposing the compound to direct sunlight or high-intensity light sources. 3. If discoloration is observed, it is recommended to assess the purity of the material before use, for example, by HPLC. |
| Low yield or unexpected side products in reactions | 1. Degradation of this compound: The compound may have degraded prior to use. 2. Incompatible Reaction Conditions: The presence of strong acids, bases, oxidizing, or reducing agents can degrade the molecule.[1] 3. Reaction with Nucleophiles: The carbonyl group and the carbon bearing the chlorine atom are susceptible to nucleophilic attack. | 1. Confirm the purity of your starting material. 2. Use freshly purchased or properly stored this compound. 3. Carefully consider the compatibility of all reagents and solvents with the indanone structure. Buffer reactions if necessary to control pH. |
| Appearance of new peaks in HPLC analysis during stability studies | 1. Hydrolysis: In aqueous solutions, the compound may be susceptible to hydrolysis, especially at non-neutral pH. 2. Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidative degradation products. 3. Photodegradation: If the sample was exposed to light, new peaks may correspond to photoproducts. | 1. Analyze the sample using a stability-indicating HPLC method to resolve the parent compound from any degradants. 2. To identify the degradation pathway, conduct forced degradation studies under controlled acidic, basic, oxidative, thermal, and photolytic conditions. 3. Use LC-MS to identify the mass of the degradation products to help in structure elucidation. |
| Inconsistent analytical results | 1. Sample Preparation Issues: Instability of the compound in the chosen analytical solvent. 2. Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to lower than expected concentrations. | 1. Evaluate the stability of this compound in your analytical solvent over the typical analysis time. 2. Consider using silanized glassware to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight and sources of heat.[1] It is recommended to store it in a tightly sealed, chemically resistant container, preferably made of glass or high-density polyethylene.[1] An inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage to prevent oxidative degradation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases.[1] Contact with these substances can trigger decomposition or hazardous reactions.[1]
Q3: Is this compound sensitive to light?
A3: Yes, prolonged exposure to light, particularly UV light, may cause decomposition.[1] It is crucial to store the compound in light-resistant containers and to minimize exposure to light during experiments.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, several degradation pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, the ketone functionality can undergo reactions, or potentially, though less likely, the aryl chloride could be susceptible to nucleophilic aromatic substitution under harsh conditions.
-
Oxidation: The benzylic position adjacent to the carbonyl group is susceptible to oxidation, which could lead to the formation of more polar impurities.
-
Photodegradation: The aromatic ring and carbonyl group are chromophores that can absorb UV light, potentially leading to radical-mediated degradation reactions.
-
Thermal Degradation: At elevated temperatures, decarbonylation or other fragmentation pathways may occur.
Q5: What are potential impurities that could be present in this compound?
A5: Impurities can arise from the synthetic route. Common syntheses involve Friedel-Crafts reactions, and potential impurities could include regioisomers (e.g., 4-Chloro-1-indanone or 7-Chloro-1-indanone), starting materials, or by-products from incomplete reactions or side reactions.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL) in a phototransparent container to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.
Methodology:
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) is often a good starting point. The exact gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 254 nm) should be selected.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from peaks of degradation products generated during forced degradation studies.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Time | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 h | 15% | 2 | DP1 (4.5 min) |
| 0.1 M NaOH | 8 h | 40% | 3 | DP2 (3.8 min), DP3 (5.2 min) |
| 3% H₂O₂ | 24 h | 25% | 1 | DP4 (6.1 min) |
| Thermal (80°C) | 7 days | 5% | 1 | DP5 (7.3 min) |
| Photolytic | 24 h | 30% | 2 | DP6 (4.9 min) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 6-Chloro-1-indanone
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 6-Chloro-1-indanone is paramount for the integrity of downstream applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods for the purity assessment of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Executive Summary
Both HPLC and GC-MS are suitable for determining the purity of this compound, each offering distinct advantages. HPLC is a robust and versatile technique for quantifying the principal compound and known impurities, particularly for non-volatile or thermally labile compounds. In contrast, GC-MS provides higher sensitivity and specificity, making it the preferred method for identifying unknown impurities and for the analysis of volatile and semi-volatile compounds. The choice between these methods will depend on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling.
Comparative Performance
The selection of an analytical technique is often a balance between the desired information, sensitivity, and the nature of the analyte. Below is a summary of the typical performance characteristics of HPLC and GC-MS for the analysis of a compound like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and semi-volatile compounds that are thermally stable. |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase based on volatility and polarity. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to fg range). |
| Specificity | Good with UV detection; enhanced with Diode Array Detection (DAD). | Excellent, due to mass fragmentation patterns providing structural information. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often under 20 minutes for routine screening. |
| Instrumentation Cost | Lower initial instrument cost compared to GC-MS. | Higher initial instrument cost. |
| Primary Use Case | Routine quality control, purity assay, quantification of known impurities. | Identification of unknown impurities, trace-level analysis, confirmatory testing. |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following are detailed methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative Reverse-Phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Sample Diluent: Mobile phase.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution as needed.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of chloro-1-indanone isomers and is suitable for the purity assessment and impurity identification of this compound.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium.
-
Sample Solvent: Dichloromethane.
Procedure:
-
Standard and Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard and sample in dichloromethane.[1]
-
GC-MS Parameters:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: Constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Analysis: Acquire the data in full scan mode. Identify the main component and any impurities by their retention times and mass fragmentation patterns, comparing them to the reference standard and spectral libraries.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, created using Graphviz (DOT language), outline the experimental workflows and the logical considerations for method selection.
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Workflow for the GC-MS purity analysis of this compound.
Caption: Logical considerations for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. RP-HPLC with UV detection is a robust, reliable, and cost-effective method, making it ideal for routine quality control and batch release testing where the primary goal is to quantify the main component and known impurities. GC-MS offers superior sensitivity and specificity, making it the preferred method for identifying unknown impurities, trace-level analysis, and for confirmatory testing. The ultimate choice of methodology should be guided by the specific analytical goals, available instrumentation, and regulatory requirements.
References
Spectroscopic validation of 6-Chloro-1-indanone structure and functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the molecular structure and functional groups of 6-Chloro-1-indanone. Through a detailed comparison with its structural isomers and parent compound, supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a definitive resource for researchers.
Structural Overview and Spectroscopic Comparison
This compound is a halogenated derivative of 1-indanone, a bicyclic compound featuring a benzene ring fused to a five-membered ring with a ketone group.[1] Spectroscopic analysis is crucial to confirm the placement of the chlorine atom on the aromatic ring and to verify the integrity of the core indanone structure. This guide compares this compound with the unsubstituted 1-indanone and an isomeric alternative, 5-Chloro-1-indanone, to highlight the distinguishing spectral features.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | 5-Chloro-1-indanone (cm⁻¹) | 1-Indanone (cm⁻¹) |
| C=O Stretch (Ketone) | ~1710 | ~1715 | ~1705 |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1590, ~1480 | ~1605, ~1470 |
| Aliphatic C-H Stretch | ~2900-3000 | ~2900-3000 | ~2900-3000 |
| Aromatic C-H Bending | ~800-900 (out-of-plane) | ~800-900 (out-of-plane) | ~750-850 (out-of-plane) |
| C-Cl Stretch | ~700-800 | ~700-800 | N/A |
Note: IR peak positions are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film). Data is compiled from publicly available spectra.[2][3][4]
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Proton Position | This compound (δ, ppm) | 5-Chloro-1-indanone (δ, ppm) | 1-Indanone (δ, ppm) |
| H2 (CH₂) | ~2.7 (t) | ~2.7 (t) | ~2.7 (t) |
| H3 (CH₂) | ~3.1 (t) | ~3.1 (t) | ~3.1 (t) |
| Aromatic Protons | H4: ~7.6 (d), H5: ~7.4 (dd), H7: ~7.7 (d) | H4: ~7.7 (d), H6: ~7.5 (dd), H7: ~7.4 (d) | ~7.3-7.8 (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are denoted as t (triplet), d (doublet), dd (doublet of doublets), and m (multiplet). The specific splitting patterns of the aromatic protons are the most definitive feature for distinguishing isomers. Data is referenced from public databases.[2][5][6]
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Carbon Position | This compound (δ, ppm) | 5-Chloro-1-indanone (δ, ppm) | 1-Indanone (δ, ppm) |
| C=O (C1) | ~205 | ~205 | ~207 |
| CH₂ (C2) | ~25 | ~25 | ~26 |
| CH₂ (C3) | ~36 | ~36 | ~36 |
| Aromatic Carbons | ~125-155 | ~125-155 | ~124-155 |
| C-Cl | ~135-140 | ~135-140 | N/A |
Note: A complete assignment of all aromatic carbons requires advanced 2D NMR techniques, but the overall chemical shift ranges are characteristic.
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺•) (m/z) | Key Fragments (m/z) |
| This compound | C₉H₇ClO | 166.60 | 166/168 (approx. 3:1 ratio) | 138 ([M-CO]⁺•), 103 ([M-CO-Cl]⁺) |
| 5-Chloro-1-indanone | C₉H₇ClO | 166.60 | 166/168 (approx. 3:1 ratio) | 138 ([M-CO]⁺•), 103 ([M-CO-Cl]⁺) |
| 1-Indanone | C₉H₈O | 132.16 | 132 | 104 ([M-CO]⁺•), 103 ([M-CO-H]⁺) |
Note: The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) in the molecular ion peak is a key indicator for chlorinated compounds.[2][7][8]
Experimental Workflows and Validation Logic
The confirmation of the this compound structure is a stepwise process where each spectroscopic technique provides complementary information.
Detailed Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
A. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation : Dissolve approximately 10-20 mg of the solid this compound sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[9]
-
Film Casting : Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[9]
-
Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Analysis : Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Identify characteristic peaks corresponding to the ketone carbonyl, aromatic ring, and C-Cl bond vibrations.[10]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[11]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[12]
-
Transfer : Filter the solution into a clean 5 mm NMR tube.
-
Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
-
Analysis : Process the spectra to determine chemical shifts, signal integrations, and spin-spin coupling patterns to elucidate the precise proton and carbon environments.[13]
C. Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[14] Ensure the sample is fully dissolved and free of particulates.
-
Injection : Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, which helps in separating the analyte from any impurities.[15]
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]
-
Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion. The resulting mass spectrum should be analyzed for the molecular ion peak (to confirm molecular weight) and characteristic fragmentation patterns. The isotopic pattern for chlorine (M⁺• and M+2 peaks) should be verified.[16]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-1-indanone [webbook.nist.gov]
- 4. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 5. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chloro-1-indanone [webbook.nist.gov]
- 8. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. amherst.edu [amherst.edu]
- 11. benchchem.com [benchchem.com]
- 12. web.mit.edu [web.mit.edu]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. fiveable.me [fiveable.me]
Comparative Reactivity of 6-Chloro-1-indanone and 5-Chloro-1-indanone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of two key halogenated indanones: 6-Chloro-1-indanone and 5-Chloro-1-indanone. While direct comparative experimental data is sparse in publicly available literature, this document leverages theoretical principles and collates available experimental protocols and yields to offer insights into their relative reactivity.
This guide will delve into the electronic effects influencing the reactivity of these isomers, present available data on their synthesis, and provide detailed experimental protocols.
Theoretical Comparison of Reactivity
The primary difference in the reactivity of this compound and 5-Chloro-1-indanone stems from the position of the electron-withdrawing chloro group on the aromatic ring. This positioning influences both the electrophilicity of the carbonyl group and the nucleophilicity of the aromatic ring, as well as the acidity of the α-protons.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions on the benzene ring, the chlorine atom acts as a deactivating group due to its inductive electron-withdrawing effect, making both isomers less reactive than unsubstituted 1-indanone. However, it is an ortho-, para-director due to the resonance effect of its lone pairs.
-
5-Chloro-1-indanone: The chloro group is meta to the electron-withdrawing carbonyl group's point of fusion to the ring. The positions ortho (C4) and para (C6) to the chlorine are activated by resonance. However, the C4 position is sterically hindered by the adjacent cyclopentanone ring. Therefore, electrophilic attack is most likely to occur at the C6 position.
-
This compound: The chloro group is para to the C4 position and meta to the C5 and C7 positions. The positions ortho (C5 and C7) to the chlorine are activated. The C7 position is adjacent to the electron-withdrawing carbonyl group, which deactivates it. Therefore, electrophilic attack is most likely favored at the C5 position.
The relative electron density of the aromatic rings would dictate the overall reactivity towards electrophiles. A comprehensive theoretical study employing computational methods would be necessary to definitively predict which isomer is more susceptible to electrophilic attack.
Nucleophilic Addition to the Carbonyl Group:
The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon in both isomers, making them more susceptible to nucleophilic attack than 1-indanone itself. The closer the chloro group is to the carbonyl group, the stronger this inductive effect. In 5-Chloro-1-indanone, the chlorine atom is electronically "closer" (meta to the fusion point) to the carbonyl group than in this compound (para to the fusion point). This suggests that the carbonyl group in 5-Chloro-1-indanone may be slightly more electrophilic and therefore more reactive towards nucleophiles.
Acidity of α-Protons and Enolate Formation:
The acidity of the α-protons at the C2 position is influenced by the stability of the resulting enolate. The electron-withdrawing chloro group can stabilize the negative charge of the enolate through its inductive effect. Similar to the effect on the carbonyl group, the closer proximity of the chlorine atom in 5-Chloro-1-indanone might lead to a slightly greater stabilization of the enolate, potentially making its α-protons marginally more acidic and facilitating enolate formation.
Data Presentation
The following tables summarize available data for the physical properties and synthesis of this compound and 5-Chloro-1-indanone. It is crucial to note that the synthesis yields are from different sources with varying reaction conditions and should not be used for a direct quantitative comparison of reactivity.
Table 1: Physicochemical Properties
| Property | This compound | 5-Chloro-1-indanone |
| Molecular Formula | C₉H₇ClO | C₉H₇ClO |
| Molecular Weight | 166.61 g/mol | 166.60 g/mol |
| CAS Number | 14548-38-0 | 42348-86-7 |
| Melting Point | 71-79 °C | 94-98 °C |
| Appearance | Light yellow solid | White to off-white solid |
Table 2: Synthesis Data
| Isomer | Starting Material | Reaction Type | Catalyst | Solvent | Yield | Reference |
| This compound | 3-(4-Chlorophenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | Trifluoromethanesulfonic acid | Dichloromethane | Not specified | Molecules, 2014, 19(5), 5599-5610 |
| 5-Chloro-1-indanone | 3-Chlorophenylpropionic acid | Intramolecular Friedel-Crafts Acylation | Zinc chloride | Dichloromethane | 79.5%[1] | CN104910001A |
| 5-Chloro-1-indanone | 1-(4-chlorophenyl)-2-propen-1-one | Hydrogen chloride mediated cyclization | - | Toluene | 95.1%[2] | ChemicalBook |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from a general procedure for the synthesis of 6-substituted-1-indanones.
-
Materials:
-
3-(4-Chlorophenyl)propanoic acid
-
Trifluoromethanesulfonic acid
-
Anhydrous dichloromethane
-
Ice water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (typically 2-3 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
After completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Synthesis of 5-Chloro-1-indanone via Intramolecular Friedel-Crafts Acylation [1]
-
Materials:
-
3-Chlorophenylpropionic acid (9 g, 0.049 mol)
-
Dichloromethane (40 mL)
-
Oxalyl chloride or Thionyl chloride (to form the acid chloride in situ)
-
Zinc chloride (9.7 g)
-
Ice water
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 100 mL flask, dissolve 3-chlorophenylpropionic acid in dichloromethane.
-
Convert the carboxylic acid to the acid chloride by reacting with oxalyl chloride or thionyl chloride.
-
After stirring for 10 minutes, slowly add zinc chloride to the mixture.
-
Continue to stir the reaction for approximately 2 hours, monitoring for completion by TLC.
-
Pour the reaction mixture into 400 mL of ice water.
-
Separate the organic layer and wash it with 1 M hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.[1]
-
The crude product can be further purified by recrystallization.
-
Mandatory Visualization
Caption: Synthetic routes to this compound and 5-Chloro-1-indanone.
Conclusion
The provided experimental protocols, derived from existing literature, offer reliable methods for the synthesis of both isomers. It is recommended that researchers requiring a precise understanding of their comparative reactivity for a specific application conduct direct, side-by-side kinetic or competition experiments. This will provide the empirical data necessary for informed decisions in synthetic planning and drug development.
References
A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 6-Chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Chloro-1-indanone, a key intermediate in the development of various pharmaceutical compounds, is frequently achieved via intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid or its derivatives. The choice of Lewis acid catalyst is a critical parameter influencing the reaction's efficiency, yield, and overall viability. This guide provides an objective comparison of common Lewis acid catalysts for this transformation, supported by experimental data from analogous reactions, to aid in the selection of an optimal synthetic strategy.
Performance Comparison of Lewis Acid Catalysts
The following table summarizes the performance of various Lewis acid catalysts in intramolecular Friedel-Crafts acylations for the synthesis of indanones. While direct comparative data for this compound is limited, the presented data from structurally similar transformations provides valuable insights into the relative efficacy of these catalysts.
| Lewis Acid Catalyst | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl chloride | Dichloromethane | 0 to RT | 1.5 - 2 h | Good (e.g., 90% for 1-indanone)[1][2] | Stoichiometric amounts are typically required. Highly sensitive to moisture.[3] |
| Ferric Chloride (FeCl₃) | 2-Alkylcinnamaldehydes | Acetic Anhydride | Room Temperature | - | - | Catalytic amounts are effective in related intramolecular acylations.[4] |
| Zinc Chloride (ZnCl₂) | 3-(3-chlorophenyl)propionic acid & malonyl chloride | Dichloromethane | -10 to 80 | - | High | Used for the synthesis of the regioisomeric 5-chloro-1-indanone.[1][2][5] |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | - | Room Temperature | - | Good | Acts as both a reagent to form the acyl chloride and a catalyst for cyclization. |
| Trifluoromethanesulfonic Acid (TfOH) | 3-Phenylpropanoic acid | Dichloromethane | 0 to RT | 4 h | Good | A strong Brønsted acid that can also effectively catalyze the cyclization.[6] |
| Scandium Triflate (Sc(OTf)₃) | Benzyl Meldrum's acid derivatives | Nitromethane | Reflux | - | Excellent | Effective for related cyclizations under milder conditions.[3] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound via intramolecular Friedel-Crafts acylation proceeds through the formation of a key acylium ion intermediate, which then undergoes electrophilic aromatic substitution.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Below are representative experimental protocols adapted for the synthesis of this compound.
Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)
This protocol is adapted from the general procedure for intramolecular Friedel-Crafts acylation of 3-arylpropionyl chlorides.[3][6]
1. Preparation of 3-(4-chlorophenyl)propionyl chloride:
-
To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
2. Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-(4-chlorophenyl)propionyl chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.3 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and stir until the complex decomposes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-Chloro-1-indanone using Zinc Chloride (ZnCl₂) (for comparison)
This protocol describes the synthesis of the regioisomeric 5-chloro-1-indanone and is based on a patented procedure.[1][2][5]
1. Preparation of 3-(3-chlorophenyl)propionic acid:
-
In a reaction vessel, combine 3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a mixture of formic acid and diethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and acidify with hydrochloric acid to precipitate the product.
-
Filter and recrystallize the crude product to obtain 3-(3-chlorophenyl)propionic acid.
2. Intramolecular Friedel-Crafts Acylation:
-
In a separate vessel, prepare the acid chloride of 3-(3-chlorophenyl)propionic acid using a suitable chlorinating agent.
-
In a flame-dried flask under an inert atmosphere, suspend zinc chloride (1.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to -10 °C and slowly add a solution of the crude 3-(3-chlorophenyl)propionyl chloride in dichloromethane.
-
Allow the reaction to slowly warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench by carefully adding water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-chloro-1-indanone, which can be further purified.
Conclusion
The selection of a Lewis acid catalyst for the synthesis of this compound is a trade-off between reactivity, cost, and handling requirements. Aluminum chloride is a potent and widely used catalyst for this transformation, often providing good yields, though it requires stoichiometric amounts and stringent anhydrous conditions.[3][6] Other Lewis acids such as ferric chloride and zinc chloride present potentially milder and more cost-effective alternatives, although their efficacy for the specific synthesis of the 6-chloro isomer needs to be experimentally verified. For substrates sensitive to strong Lewis acids, metal triflates like Scandium triflate may offer a milder reaction pathway.[3] The provided protocols and comparative data serve as a valuable starting point for the optimization of the synthesis of this important pharmaceutical intermediate.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An efficient one-pot synthesis of indanone fused heterocyclic compounds via SeO2/FeCl3 promoted intramolecular Friedel-Craft acylation reaction | Semantic Scholar [semanticscholar.org]
- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Evaluating 6-Chloro-1-indanone Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 6-Chloro-1-indanone derivatives as inhibitors of key enzymes implicated in neurodegenerative diseases: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). While direct experimental data for this compound derivatives is limited in publicly available literature, this guide leverages data on closely related C6-substituted 1-indanone derivatives to provide a valuable assessment of their potential. The performance of these derivatives is compared against established enzyme inhibitors currently used in clinical practice.
Data Presentation: Comparative Inhibitory Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for C6-substituted 1-indanone derivatives and their alternatives against MAO-B and AChE. Lower IC50 values indicate greater potency.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition
| Inhibitor Class | Compound | Target Enzyme | IC50 Value (µM) | Source |
| C6-Substituted 1-Indanone Derivatives | C6-Substituted Analogues | Human MAO-B | 0.001 - 0.030 | [1] |
| Irreversible MAO-B Inhibitor | Selegiline | Rat Brain MAO-B | 0.01125 | [2] |
| Irreversible MAO-B Inhibitor | Rasagiline | Human Brain MAO-B | 0.014 | [3] |
| Reversible MAO-B Inhibitor | Safinamide | Human Brain MAO-B | 0.079 | [3] |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Inhibitor Class | Compound | Target Enzyme | IC50 Value (µM) | Source |
| Indanone Derivatives | Indanone-aminopropoxy benzylidene derivative (5c) | AChE | 0.12 | [4] |
| Piperidine-based AChE Inhibitor | Donepezil | AChE | 0.021 - 0.0067 | [5] |
| Alkaloid-based AChE Inhibitor | Galantamine | AChE | 2.28 | [5] |
| Carbamate-based AChE Inhibitor | Rivastigmine | AChE | 0.0043 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for researchers looking to evaluate the enzyme inhibitory potential of novel compounds.
Monoamine Oxidase B (MAO-B) Inhibition Assay
A common method for determining MAO-B inhibitory activity is through a fluorometric assay.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO-B. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, HRP, and fluorescent probe in the assay buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Reaction: To each well of the microplate, add the assay buffer, HRP, and the fluorescent probe.
-
Inhibitor Addition: Add the test compounds or positive control to the respective wells. Include a control with solvent only (no inhibitor).
-
Enzyme Addition: Initiate the reaction by adding the MAO-B enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay for measuring AChE activity.
Principle: This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear microplate
-
Microplate reader with absorbance detection at 412 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Reaction: To each well of the microplate, add the phosphate buffer and DTNB solution.
-
Inhibitor and Enzyme Addition: Add the test compounds or positive control to the respective wells, followed by the AChE enzyme solution. Include a control with solvent only.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of the enzymatic reaction (change in absorbance per unit time). Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the relevant biological pathways and a typical experimental workflow for evaluating enzyme inhibitors.
References
- 1. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different synthetic routes to 6-Chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of various synthetic routes to 6-Chloro-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the primary synthetic strategies, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their application.
Introduction
This compound is a valuable building block in medicinal chemistry. The efficient synthesis of this molecule is crucial for the development of new therapeutic agents. The most common and versatile method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation. This guide will focus on the variations of this reaction, comparing starting materials, catalysts, and reaction conditions.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound and its close analogs. This allows for a direct comparison of yields, reaction times, and conditions.
| Route | Starting Material | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 3-(4-chlorophenyl)propanoic acid | Polyphosphoric Acid (PPA) | - | 80-90 °C, 30 min | This compound | ~90% | General PPA method |
| 2 | 3-(4-chlorophenyl)propionyl chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 °C to rt, 1-2 h | This compound | High | General AlCl₃ method |
| 3 | 3-(4-chlorophenyl)propanoic acid | Triflic Acid (TfOH) | Dichloromethane (DCM) | rt to 50-80 °C | This compound | High | General TfOH method |
| 4 | Chlorobenzene and 3-chloropropionyl chloride | Hydrofluoric Acid (HF) then Sulfuric Acid (H₂SO₄) | - | Acylation: Not specified; Cyclization: 30-120 °C | 5-Chloro-1-indanone | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-(4-chlorophenyl)propanoic acid
This one-step method is straightforward and often high-yielding, though it requires careful handling of the viscous and corrosive polyphosphoric acid.[2]
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(4-chlorophenyl)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 80-90 °C.
-
Maintain the temperature for 30 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a cold dilute sodium bicarbonate solution.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Route 2: Aluminum Chloride (AlCl₃) Catalyzed Cyclization of 3-(4-chlorophenyl)propionyl chloride
This is a classic and highly effective two-step method involving the initial conversion of the carboxylic acid to the more reactive acyl chloride.
Step 2a: Preparation of 3-(4-chlorophenyl)propionyl chloride
-
In a round-bottom flask, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)propionyl chloride, which can be used directly in the next step.
Step 2b: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(4-chlorophenyl)propionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 3: Triflic Acid (TfOH) Catalyzed Cyclization of 3-(4-chlorophenyl)propanoic acid
This method uses a strong protic acid, triflic acid, which can be effective for less reactive substrates.
Procedure:
-
In a round-bottom flask, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (TfOH) (3.0-5.0 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to this compound.
Caption: Comparison of three primary synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound depends on several factors including the availability of starting materials and reagents, desired scale, and safety considerations. The PPA-catalyzed method is a direct, one-step process that can provide high yields.[2] The AlCl₃-catalyzed route, while involving two steps, is a classic and robust method. The use of triflic acid offers an alternative for cyclization, particularly for substrates that may be sensitive to other Lewis acids. Researchers should consider these factors when selecting the most appropriate method for their specific needs.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-Chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-Chloro-1-indanone, a key intermediate in the synthesis of various pharmaceutical agents, is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] This guide provides a comparative overview of two common analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated method data for this compound is not extensively published, this document outlines typical methodologies and expected performance characteristics based on established validation principles for similar chemical entities. The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.[2]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These values are based on common industry standards and guidelines from the International Council for Harmonisation (ICH).
| Performance Characteristic | RP-HPLC with UV Detection | GC-MS | Typical Acceptance Criteria (ICH) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% of the test concentration |
| Precision (Repeatability, % RSD) | < 1.0% | < 2.0% | Typically < 2% |
| Intermediate Precision (% RSD) | < 2.0% | < 3.0% | Typically < 3% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | High | Very High | No interference from blank/placebo |
Note: The values presented in this table are illustrative and would need to be confirmed during a formal method validation study.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quality control of this compound, offering a balance of speed, precision, and accuracy.
Objective: To quantify this compound in a drug substance or process intermediate.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Diluent: Mobile phase or a mixture of acetonitrile and water.
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent (e.g., 100 µg/mL). Prepare working standards by serial dilution to cover the expected concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration within the calibration range.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the UV maximum of this compound)
-
Run Time: Approximately 10 minutes
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentration levels to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity, making it ideal for identifying and quantifying trace levels of this compound, especially in complex matrices or for impurity profiling.
Objective: To separate, identify, and quantify this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Materials:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Solvent: Dichloromethane or a similar volatile organic solvent.
-
Standard Solution: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., 100 µg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the solvent to a known concentration (e.g., 1 mg/mL).[2]
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu in full scan mode for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Procedure:
-
Set the GC-MS parameters as detailed above.
-
Inject the standard solutions to establish a calibration curve based on the peak area of a characteristic ion.
-
Inject the prepared sample solutions.
-
Identify this compound by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Logical comparison of HPLC and GC-MS workflows.
References
A Comparative Guide to the Isomeric Purity Analysis of 6-Chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 6-Chloro-1-indanone, a key intermediate in the synthesis of various pharmaceutical agents, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product.[1] Undesired positional isomers, arising during the synthesis of this compound, can lead to the formation of impurities in the active pharmaceutical ingredient (API), potentially altering its pharmacological and toxicological profile. Therefore, robust analytical methods are required to ensure the selective identification and quantification of this compound in the presence of its potential isomeric impurities.
This guide provides an objective comparison of the two primary analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by established experimental protocols and illustrative data to guide researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound and its positional isomers depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both techniques offer distinct advantages and are widely used for the analysis of aromatic isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Stationary Phase | Reversed-phase C18 or C8, Phenyl-Hexyl, or PFP (Pentafluorophenyl) for aromatic compounds. | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17ms) capillary columns. |
| Detection | UV-Vis (typically at 254 nm for aromatic compounds). | Mass Spectrometry (provides structural information and high selectivity). |
| Sample Volatility | Not a limiting factor. | Requires analytes to be volatile and thermally stable. This compound is suitable for GC. |
| Resolution of Isomers | Good resolution can be achieved with optimized mobile phase and stationary phase selection. Phenyl-based columns often provide enhanced selectivity for positional isomers. | Excellent resolution is often achievable with high-efficiency capillary columns and temperature programming. |
| Limit of Detection (LOD) | Typically in the low ng range. | Can reach the pg range, offering higher sensitivity. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng range. | Can reach the low ng to high pg range. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile/water). | Simple dissolution in a volatile solvent (e.g., dichloromethane). Derivatization is not required for this analyte. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 20-40 minutes per sample, including column cooling. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for the analysis of similar aromatic isomers and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Positional Isomer Separation
This method is designed for the separation and quantification of this compound from its potential positional isomers (4-Chloro-1-indanone, 5-Chloro-1-indanone, and 7-Chloro-1-indanone).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.
-
Prepare standard solutions of this compound and its potential positional isomers at known concentrations in acetonitrile.
-
For analysis, dilute the sample and standard solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Positional Isomer Separation
This method offers high-resolution separation and definitive identification of positional isomers of chloro-1-indanone based on their mass spectra.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-300
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in dichloromethane.
-
Prepare standard solutions of this compound and its potential positional isomers at known concentrations in dichloromethane.
-
For analysis, dilute the sample and standard solutions to a working concentration of approximately 0.05 mg/mL with dichloromethane.
Data Presentation: A Comparative Overview
To facilitate a direct comparison of the two techniques, the following table summarizes hypothetical yet realistic performance data for the analysis of this compound and its most likely positional isomer impurity, 5-Chloro-1-indanone.
| Parameter | HPLC-UV | GC-MS |
| Retention Time (this compound) | ~12.5 min | ~15.8 min |
| Retention Time (5-Chloro-1-indanone) | ~11.8 min | ~15.2 min |
| Resolution (Rs) between 6- and 5-isomers | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 2 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
Experimental Workflow and Signaling Pathway Diagrams
To provide a clear visual representation of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.
References
Performance Benchmark: 6-Chloro-1-indanone Derivatives in Pharmaceuticals and Advanced Materials
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6-Chloro-1-indanone-derived materials against key alternatives, supported by experimental data.
This compound, a halogenated derivative of 1-indanone, serves as a versatile precursor in the synthesis of a wide array of functional molecules. Its derivatives have demonstrated significant potential in both the pharmaceutical and material science sectors. This guide provides a comparative analysis of the performance of these materials, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Pharmaceutical Applications: A Comparative Analysis
Derivatives of this compound have been extensively investigated for their therapeutic potential, particularly in the areas of neurodegenerative diseases and oncology. Here, we compare their performance against established drugs.
Alzheimer's Disease: Targeting Cholinesterase
A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE). Donepezil is a commonly prescribed AChE inhibitor. Recent research has focused on developing indanone derivatives with improved efficacy and safety profiles.
Table 1: Comparative Performance of Indanone Derivatives Against Donepezil
| Compound | Target | IC50 (µM) | LD50 (mg/kg) | Aβ (1-42) Aggregation Inhibition (%) | Reference |
| Compound 4b (Donepezil-inspired indanone derivative) | AChE | 0.78 | 50 | 53.04 | [1][2] |
| Donepezil | AChE | - | 25 | - | [1][2] |
| 6-chloro-pyridonepezil | hAChE | Sub-µM | - | - | [3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. LD50: Median lethal dose. A higher value indicates lower acute toxicity. hAChE: human Acetylcholinesterase.
Compound 4b, a donepezil-inspired indanone derivative, demonstrates potent AChE inhibition with an IC50 value of 0.78 µM.[1][2] Notably, it exhibits a higher LD50 value (50 mg/kg) compared to donepezil (25 mg/kg), suggesting a better safety profile.[1][2] Furthermore, compound 4b shows significant inhibition of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease.[1][2] Another derivative, 6-chloro-pyridonepezil, has been identified as a highly selective inhibitor of human acetylcholinesterase (hAChE).[3]
Oncology: Novel Anticancer Agents
Indanone derivatives have also emerged as promising candidates for cancer therapy. Their performance has been evaluated against established chemotherapeutic agents like Irinotecan.
Table 2: Anticancer Activity of Indanone Derivatives vs. Irinotecan
| Compound | Cell Line | IC50 (µM) | Reference |
| ITH-6 (Indanone-based thiazolyl hydrazone) | HT-29 (Colon) | 0.41 ± 0.19 | [4] |
| COLO 205 (Colon) | - | [4] | |
| KM 12 (Colon) | - | [4] | |
| Irinotecan | HT-29, COLO 205, KM 12 | Less effective than ITH-6 | [4] |
| Indanone Derivative 1 (Gallic acid-based) | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [5] |
IC50: A lower value indicates greater cytotoxicity against cancer cells.
The indanone-based thiazolyl hydrazone derivative, ITH-6, has shown potent anticancer activity against various colon cancer cell lines, with an IC50 value as low as 0.41 µM in the HT-29 cell line.[4] Importantly, ITH-6 was found to be more effective than the approved anticancer drug Irinotecan against the tested colon cancer cells.[4] In an in vivo study, another indanone derivative demonstrated a 54.3% inhibition of tumor growth in a mouse model of Ehrlich ascites carcinoma.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of bioactive indanone derivatives.
Synthesis of a Gallic Acid-Based Indanone Derivative with Anticancer Activity
This protocol outlines the multi-step synthesis of an indanone derivative that has shown in vivo anticancer activity.
Step 1: Methylation of Gallic Acid
-
Gallic acid is methylated using dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid methyl ester.
Step 2: Reduction to Alcohol
-
The methyl ester is then reduced with lithium aluminium hydride to yield 3,4,5-trimethoxybenzyl alcohol.
Step 3: Oxidation to Aldehyde
-
The alcohol is oxidized using pyridinium chlorochromate (PCC) to form 3,4,5-trimethoxybenzaldehyde.
Step 4: Claisen-Schmidt Condensation
-
The resulting aldehyde undergoes a Claisen-Schmidt reaction with 3,4,5-trimethoxyacetophenone in the presence of an alkali to form a hexamethoxychalcone.
Step 5: Nazarov Cyclization
-
The hexamethoxychalcone is cyclized via a Nazarov reaction by treating it with trifluoroacetic acid (TFA) in a sealed tube to yield the final indanone derivative.[5]
General Procedure for the Synthesis of 1-Indanones via Friedel-Crafts Acylation
The Friedel-Crafts reaction is a common method for synthesizing the indanone core structure.
-
Starting Materials: A suitable 3-arylpropionic acid.
-
Reagents: A dehydrating agent such as polyphosphoric acid or a combination of a catalyst like aluminum chloride with a reagent like thionyl chloride to form the acyl chloride in situ.
-
Procedure:
-
The 3-arylpropionic acid is dissolved in an appropriate solvent.
-
The cyclizing reagent (e.g., polyphosphoric acid) is added, and the mixture is heated.
-
Alternatively, the acid is converted to its acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Mandatory Visualizations
Diagrams are provided to illustrate key biological pathways and experimental workflows.
Caption: NF-κB signaling pathway and the inhibitory action of a 2-benzylidene-1-indanone derivative.
Material Science Applications: Emerging Frontiers
While the use of this compound in material science is an area of active exploration, specific performance data for polymers and coatings derived directly from this compound are not widely available in the public domain. However, research on broader indanone-based polymers showcases their potential in high-performance applications.
Indanone-Based Conjugated Polymers for Photocatalysis
Indanone derivatives are being incorporated into conjugated polymers for applications in photocatalytic hydrogen production. The strong electron-withdrawing nature of the indanone moiety is beneficial for tuning the electronic properties of these materials.
Table 3: Performance of Indanone-Based Polymers in Photocatalytic Hydrogen Evolution
| Polymer | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Key Feature | Reference |
| ICTDB | 30.0 | Indanone-based conjugated polymer | [1] |
| ICFTDB | ~2.6 | Polymer with no malononitrile substitution | [1] |
One such indanone-containing polymer, ICTDB, achieved a hydrogen evolution rate of 30.0 mmol g⁻¹ h⁻¹, which was significantly higher than a related polymer without the specific indanone-derived modification.[1] This highlights the potential of indanone structures in designing efficient photocatalysts.
High-Temperature and Electronic Applications
The rigid structure of the indanone core can impart desirable thermal and electronic properties to polymers.
-
Poly(indenone): This polymer, derived from the unsaturated form of 2-indanone, exhibits a very high glass transition temperature (Tg) of 307 °C, making it a candidate for applications requiring high-temperature resistance.
-
Stretchable N-Type Polymers: Asymmetric thienylvinyl-1,1-dicyanomethylene-3-indanone has been used to create stretchable n-type polymers for plastic electronics. These materials have shown electron mobilities (µe) of ≥10⁻² cm² V⁻¹ s⁻¹.[2]
While direct comparisons with commodity plastics like polycarbonate are not yet available for these specialized indanone-based materials, their unique properties suggest potential for niche applications in advanced electronics and high-temperature environments. Further research is needed to fully benchmark their performance against traditional engineering plastics.
References
- 1. Indanone-based conjugated polymers enabling ultrafast electron transfer for visible light-driven hydrogen evolution from water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Indentation Mechanics for Polymers | Brinson Research Group [brinsonlab.pratt.duke.edu]
- 5. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystal Structure Analysis of Halo-Substituted 1-Indanones: A Guide for Researchers
A detailed examination of the crystallographic structures of halo-substituted 1-indanones reveals key differences in their molecular geometry and intermolecular interactions, providing valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to offer a comparative analysis of these compounds, highlighting the influence of halogen substitution on their solid-state arrangement.
Halo-substituted 1-indanones are a class of compounds with significant interest in medicinal chemistry and materials science. Understanding their three-dimensional structure is crucial for predicting their physicochemical properties and biological activity. This comparative guide focuses on the crystal structures of 5-fluoro-1-indanone, 5-chloro-1-indanone, 6-fluoro-1-indanone, 6-chloro-1-indanone, and 6-bromo-1-indanone, presenting a summary of their key crystallographic parameters.
Comparative Crystallographic Data
The following tables summarize the unit cell parameters and selected bond lengths for a series of halo-substituted 1-indanones, providing a basis for a comparative structural analysis.
Table 1: Unit Cell Parameters of Halo-Substituted 1-Indanones
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 5-Fluoro-1-indanone | C₉H₇FO | Monoclinic | P2₁/n | 7.190(4) | 12.481(6) | 15.868(8) | 90 | 99.45(1) | 90 | 1404.7(1) | 8 |
| 5-Chloro-1-indanone | C₉H₇ClO | Triclinic | P-1 | - | - | - | - | - | - | - | - |
| 6-Fluoro-1-indanone | C₉H₇FO | Monoclinic | P2₁/c | 7.1900(4) | 12.4811(6) | 15.8685(8) | 90 | 99.453(1) | 90 | 1404.69(13) | 8 |
| This compound | C₉H₇ClO | Monoclinic | P2₁/c | 16.319(3) | 6.024(1) | 7.745(2) | 90 | 99.524(3) | 90 | 750.7(3) | 4 |
| 6-Bromo-1-indanone | C₉H₇BrO | Monoclinic | P2₁/c | 6.489(1) | 17.101(3) | 7.224(1) | 90 | 102.964(2) | 90 | 781.5(2) | 4 |
Note: Complete unit cell data for 5-Chloro-1-indanone was not available in the searched resources.
Table 2: Selected Bond Lengths (Å) of Halo-Substituted 1-Indanones
| Compound | C=O | C-Halogen |
| 5-Fluoro-1-indanone[1] | 1.218(2), 1.212(3) | 1.354(2), 1.360(3) |
| 6-Fluoro-1-indanone | 1.2172(13), 1.2179(13) | 1.3592(12), 1.3596(11) |
| This compound | - | - |
| 6-Bromo-1-indanone | - | - |
Note: Detailed bond lengths for this compound and 6-Bromo-1-indanone were not fully available in the searched resources. For 5-Fluoro-1-indanone and 6-Fluoro-1-indanone, two independent molecules are present in the asymmetric unit, hence two values are provided.
Experimental Protocols
The synthesis and crystallization of halo-substituted 1-indanones, followed by single-crystal X-ray diffraction analysis, are crucial steps in determining their crystal structures. Below are generalized experimental protocols based on available literature.
Synthesis of Halo-Substituted 1-Indanones
A common method for the synthesis of these compounds involves the intramolecular Friedel-Crafts cyclization of the corresponding 3-(halophenyl)propanoic acid or its acid chloride derivative.
General Procedure for Friedel-Crafts Cyclization:
-
Acid Chloride Formation (Optional but common): The 3-(halophenyl)propanoic acid is refluxed with a chlorinating agent such as thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), to form the corresponding acid chloride. The excess chlorinating agent and solvent are typically removed under reduced pressure.
-
Cyclization: The crude acid chloride is dissolved in an appropriate solvent (e.g., DCM) and added dropwise to a suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for a period ranging from a few hours to overnight.
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-indanone.
-
Purification: The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol, hexane, or ethyl acetate) or column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
General Procedure for Crystallization:
-
A small amount of the purified halo-substituted 1-indanone is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture thereof) to form a nearly saturated solution. Gentle warming may be required to facilitate dissolution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature.
-
The vial is left undisturbed in a vibration-free environment.
-
Crystals of suitable size and quality for X-ray diffraction are harvested after a period of several days to weeks.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
General Procedure for Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal decay.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data collection involves rotating the crystal and collecting diffraction images at various orientations.
-
The collected data are processed, including integration of reflection intensities and correction for various factors such as absorption.
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Workflow for Comparative Crystal Structure Analysis
The logical flow of a comparative crystal structure analysis project is outlined in the diagram below. This workflow encompasses the key stages from compound synthesis to the final structural comparison and interpretation.
Caption: Logical workflow for comparative crystal structure analysis.
This guide provides a foundational comparison of the crystal structures of several halo-substituted 1-indanones. Further detailed analysis of the complete crystallographic information files (CIFs) for each compound would allow for a more in-depth understanding of the subtle structural variations and their implications for the properties and applications of these important molecules.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-1-indanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-1-indanone, a crucial intermediate in pharmaceutical synthesis.[1][2]
Safety and Handling Profile
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including nitrile rubber gloves, chemical safety goggles conforming to EU standard EN166 or NIOSH (US) standards, and a lab coat. Ensure gloves are inspected before use and disposed of properly after handling.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]
-
Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4]
Quantitative Data and Physical Properties
The following table summarizes the available quantitative data for this compound and its related analogs. This information is critical for safe handling and storage.
| Property | This compound | 5-Chloro-1-indanone | 1-Indanone |
| CAS Number | 14548-38-0[1][3] | 42348-86-7[4] | 83-33-0[5] |
| Molecular Formula | C₉H₇ClO[1][3] | C₉H₇ClO | C₉H₈O |
| Molecular Weight | 166.6 g/mol [1][3] | 166.6 g/mol | 132.16 g/mol |
| Appearance | White to off-white solid[1] | Off-white powder solid | Dark brown crystalline solid |
| Melting Point | 71-79 °C[1] | 93 - 98 °C | 38 - 42 °C |
| Boiling Point | 110 °C at 0.01 Torr[1] | 124 - 125 °C | 243 - 245 °C |
| GHS Hazard Statement | H302: Harmful if swallowed[3] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | Harmful if swallowed[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any halogenated ketone, must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol is based on established guidelines for similar chemical compounds.
Experimental Protocol: Chemical Waste Disposal
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams.
-
Keep solid waste separate from liquid waste.
-
-
Containment of Solid Waste:
-
Carefully sweep up any solid this compound waste, avoiding the creation of dust.[4]
-
Place the swept material into a clearly labeled, suitable, and closed container. The original container is often a good choice if it is in good condition.
-
Ensure the container is made of a compatible material (e.g., avoid metal containers for corrosive materials, though this is not a primary hazard for this compound).
-
-
Handling Spills:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[4]
-
For solid spills, follow the containment procedure for solid waste.
-
Prevent the spilled material from entering drains or waterways.
-
-
Labeling Hazardous Waste:
-
Label the waste container clearly with the words "HAZARDOUS WASTE".
-
Include the full chemical name "this compound" and its approximate concentration or quantity.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container tightly closed at all times, except when adding waste.
-
-
Arranging for Professional Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the disposal service with a complete and accurate description of the waste.
-
-
Disposal of Contaminated Materials:
-
Any materials used for cleaning up spills (e.g., wipes, absorbent pads) and contaminated PPE (e.g., gloves) should be placed in a sealed bag and disposed of as hazardous waste along with the chemical.
-
Contaminated packaging should also be disposed of as unused product.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound CAS#: 14548-38-0 [m.chemicalbook.com]
- 2. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 3. This compound | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
Essential Safety and Logistics for Handling 6-Chloro-1-indanone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-Chloro-1-indanone, including operational and disposal plans, to ensure a secure laboratory environment.
Chemical Profile and Hazards
This compound is a chlorinated indanone compound often used as a pharmaceutical intermediate in various research and development applications.[1][2] It is a solid, typically a white to off-white powder, that is stable under normal conditions.[1] However, it is classified as a hazardous substance, and proper precautions must be taken to avoid exposure.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5]
It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet EN 166 or OSHA 29 CFR 1910.133 standards.[3][4] A face shield should be worn over goggles, particularly when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use and change them immediately if contaminated.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat provides a barrier against splashes. Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a chemical fume hood.[5] If a fume hood is not available, a NIOSH/MSHA approved respirator should be used.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Preparation and Inspection:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect all PPE for integrity before donning.
-
Confirm that an emergency eyewash station and safety shower are accessible and operational.[3][4]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Chemical Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to avoid the formation of dust and aerosols.[5]
-
Use compatible tools and containers to prevent reactions.
-
Keep containers tightly closed when not in use.[4]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed and protected from direct sunlight.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4]
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][4] Get medical attention if irritation develops or persists.[5] |
| Inhalation | Remove to fresh air.[3][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if a cough or other symptoms appear.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[5] Call a physician or poison control center immediately. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[7] All chemical waste must be in appropriate, compatible, and tightly sealed containers labeled as "HAZARDOUS WASTE".[7]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with local regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound CAS#: 14548-38-0 [m.chemicalbook.com]
- 2. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. westliberty.edu [westliberty.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
